molecular formula C8H17N B1438261 N-(Cyclopropylmethyl)-2-butanamine CAS No. 1019553-92-4

N-(Cyclopropylmethyl)-2-butanamine

Número de catálogo: B1438261
Número CAS: 1019553-92-4
Peso molecular: 127.23 g/mol
Clave InChI: RHSXPSUUWHRARR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Cyclopropylmethyl)-2-butanamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Cyclopropylmethyl)-2-butanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)-2-butanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(cyclopropylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7(2)9-6-8-4-5-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSXPSUUWHRARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of N-(Cyclopropylmethyl)-2-butanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of complex secondary amines not merely as a sequence of reagent additions, but as a finely tuned thermodynamic and kinetic system. The synthesis of N-(Cyclopropylmethyl)-2-butanamine presents a classic challenge in organic chemistry: maximizing the formation of a specific carbon-nitrogen bond while strictly suppressing competing pathways such as over-alkylation and premature carbonyl reduction.

This whitepaper outlines the strategic route selection, mechanistic causality, and a self-validating experimental protocol for the high-yield synthesis of this target molecule.

Strategic Route Selection & Retrosynthetic Analysis

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to statistical mixtures of primary, secondary, and tertiary amines that are a nightmare to separate on a process scale[1]. To circumvent this, reductive amination is the industry gold standard, offering a highly chemoselective method to construct C-N bonds via an intermediate imine[2].

For N-(Cyclopropylmethyl)-2-butanamine, two primary retrosynthetic disconnections exist:

  • Route A (Ketone + Primary Amine): 2-Butanone + Cyclopropylmethanamine.

  • Route B (Aldehyde + Primary Amine): Cyclopropanecarboxaldehyde + sec-Butylamine.

Causality for Route Selection: Route A is the superior strategic choice. 2-Butanone is highly stable, inexpensive, and its steric bulk naturally arrests the reaction at the secondary amine stage, preventing dialkylation. Conversely, the cyclopropanecarboxaldehyde used in Route B is highly susceptible to auto-oxidation and polymerization under the mildly acidic conditions required for imine formation.

RouteSelection Target N-(Cyclopropylmethyl)-2-butanamine (Target Molecule) RouteA Route A: Ketone + Primary Amine 2-Butanone + Cyclopropylmethanamine Target->RouteA Retrosynthesis A RouteB Route B: Aldehyde + Primary Amine Cyclopropanecarboxaldehyde + sec-Butylamine Target->RouteB Retrosynthesis B ImineA Ketimine Intermediate (Sterically hindered, stable) RouteA->ImineA Condensation (-H2O) ImineB Aldimine Intermediate (Prone to dialkylation) RouteB->ImineB Condensation (-H2O) ImineA->Target STAB Reduction (High Yield) ImineB->Target STAB Reduction (Moderate Yield)

Fig 1: Retrosynthetic analysis and forward pathways for target amine synthesis.

Mechanistic Causality & Reagent Selection

The choice of reducing agent dictates the chemoselectivity of the reaction. The reducing agent must selectively target the protonated iminium ion without reducing the starting ketone.

  • Sodium Borohydride (NaBH₄): Too kinetically aggressive. It will prematurely reduce 2-butanone to 2-butanol before the imine has time to form[1].

  • Sodium Cyanoborohydride (NaBH₃CN): Effective, but generates highly toxic hydrogen cyanide gas upon acidic workup, making it undesirable for scale-up[1].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The optimal choice. The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, dampening its nucleophilicity. STAB is mild enough to ignore the ketone but reactive enough to reduce the highly electrophilic iminium ion[3].

Quantitative Optimization Data

To validate this selection, we summarize the comparative efficacy of these reducing agents under standard conditions:

Reducing AgentSolvent SystemAdditiveReaction TempTimeIsolated YieldPrimary Impurity Profile
NaBH(OAc)₃ (STAB) 1,2-DichloroethaneAcOH (1.0 eq)20-25 °C12 h92% < 1% (Trace unreacted materials)
NaBH₃CN MethanolZnCl₂ (0.5 eq)20-25 °C24 h78% ~5% (Dialkylation), Cyanide waste
NaBH₄ MethanolNone0 °C4 h45% High (Premature reduction to 2-butanol)

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the physical chemistry of the workup inherently guarantees the purity of the isolated product. The following protocol utilizes an acid-base extraction sequence that chemically isolates the basic target amine from all neutral starting materials and byproducts.

Workflow Step1 Step 1: Condensation 2-Butanone + Amine + AcOH Step2 Step 2: Reduction Add STAB Stir 12h at RT Step1->Step2 Iminium forms Step3 Step 3: Quench Aq. NaHCO3 Neutralize AcOH Step2->Step3 Amine formed Step4 Step 4: Acid-Base Wash 1M HCl extraction then 2M NaOH Step3->Step4 Isolate organic

Fig 2: Self-validating experimental workflow for reductive amination.

Step-by-Step Methodology

Phase 1: Imine Formation (Thermodynamic Control)

  • Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 1,2-Dichloroethane (DCE, 100 mL).

  • Add cyclopropylmethanamine (7.47 g, 105 mmol, 1.05 eq) and 2-butanone (7.21 g, 100 mmol, 1.0 eq).

  • Add glacial acetic acid (6.0 g, 100 mmol, 1.0 eq) dropwise.

    • Causality: AcOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen to accelerate nucleophilic attack by the amine, and subsequently protonates the hemiaminal hydroxyl group to facilitate dehydration into the reactive iminium ion[3].

Phase 2: Selective Reduction (Kinetic Control) 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (STAB) (29.7 g, 140 mmol, 1.4 eq) in small portions over 30 minutes.

  • Causality: Portion-wise addition controls the mild exotherm. STAB selectively reduces the iminium ion over the unreacted ketone due to the steric and electronic dampening of the acetoxy ligands[3].

  • Remove the ice bath and stir at room temperature (20-25 °C) for 12 hours. Monitor via LC-MS for the disappearance of the iminium mass.

Phase 3: Quench and Self-Validating Purification 7. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) dropwise.

  • Causality: NaHCO₃ neutralizes the acetic acid and decomposes any unreacted STAB, preventing dangerous hydrogen gas buildup during workup.

  • Transfer to a separatory funnel, separate the DCE layer, and extract the aqueous layer with Dichloromethane (DCM, 2 x 50 mL). Combine the organic layers.

  • The Self-Validating Step: Extract the combined organic layers with 1M HCl (3 x 50 mL).

    • Causality: The target secondary amine is protonated to form a water-soluble hydrochloride salt, migrating entirely to the aqueous phase. Neutral impurities (such as unreacted 2-butanone or trace 2-butanol) remain in the organic phase, which is discarded. This step chemically validates the basicity and purity of the product.

  • Cool the combined acidic aqueous layers to 0 °C and basify to pH > 12 using 2M NaOH (approx. 80 mL).

  • Extract the liberated free base with Methyl tert-butyl ether (MTBE, 3 x 50 mL).

  • Wash the combined MTBE layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(Cyclopropylmethyl)-2-butanamine as a pale yellow to clear oil.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Amine synthesis by reductive amination (reductive alkylation)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Physicochemical Profiling of N-(Cyclopropylmethyl)-2-butanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4) is a sterically hindered, aliphatic secondary amine that serves as a highly versatile building block in modern medicinal chemistry. By incorporating both a cyclopropylmethyl moiety and a sec-butyl group, this compound offers a unique physicochemical profile characterized by high basicity, moderate lipophilicity, and enhanced metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, alongside rigorously validated, self-correcting protocols for its laboratory characterization.

Structural Rationale and Physicochemical Profile

The structural architecture of N-(Cyclopropylmethyl)-2-butanamine is deliberately designed to overcome common pharmacokinetic liabilities associated with simple alkylamines.

  • Metabolic Stability via the Cyclopropyl Group: The cyclopropyl ring is a privileged pharmacophore in drug design. The carbon-hydrogen bonds within the strained three-membered ring are shorter and possess higher bond dissociation energies than those in unstrained alkanes[1]. This increased bond strength makes the cyclopropylmethyl group significantly less susceptible to oxidative dealkylation by Cytochrome P450 (CYP) enzymes compared to standard N-ethyl or N-propyl groups[1].

  • Steric Hindrance via the sec-Butyl Group: The α-branched sec-butyl group introduces steric bulk adjacent to the basic nitrogen. This steric shielding modulates the amine's nucleophilicity and influences its pKa by altering the solvation shell of the conjugate acid.

Quantitative Physicochemical Data

The baseline theoretical and predicted properties of the compound are summarized below to establish the parameters for our experimental workflows.

PropertyValueSource / Methodology
CAS Number 1019553-92-4ChemicalBook[2]
Molecular Formula C8H17NBenchchem[3]
Molecular Weight 127.23 g/mol Benchchem[3]
Predicted Boiling Point 148.8 ± 8.0 °CChemicalBook[2]
Predicted Density 0.850 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 11.19 ± 0.19ChemicalBook[2]

Experimental Workflows and Methodologies

To utilize N-(Cyclopropylmethyl)-2-butanamine effectively in structure-activity relationship (SAR) studies, precise empirical determination of its pKa and LogP is mandatory. The following workflow and subsequent protocols are engineered as self-validating systems to ensure absolute data integrity.

Workflow Start N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4) Synthesis Chemical Synthesis & Purification (>98%) Start->Synthesis PhysChem Physicochemical Profiling Synthesis->PhysChem pKa pKa Determination (Potentiometric Titration) PhysChem->pKa LogP LogP/LogD (RP-HPLC Method) PhysChem->LogP Solubility Kinetic Solubility (Nephelometry) PhysChem->Solubility App Drug Design & Pharmacophore Optimization pKa->App LogP->App Solubility->App

Fig 1: Physicochemical profiling workflow for N-(Cyclopropylmethyl)-2-butanamine.

Protocol: pKa Determination via Potentiometric Titration

Given the predicted pKa of ~11.19, standard titration methods are prone to "alkaline error." This protocol utilizes a high-alkalinity glass electrode to ensure a Nernstian response in the highly basic region[4].

Causality & Self-Validation: The pKa of amines is highly temperature-dependent due to the enthalpy of ionization[5]. Therefore, utilizing a jacketed vessel is non-negotiable to prevent thermal drift. The system self-validates by performing a blank titration of the background solvent to account for atmospheric CO₂ absorption, which can artificially skew the equivalence point of strong bases.

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometric titrator using three standard NIST-traceable buffers (pH 4.01, 7.00, and 12.45) at exactly 298.15 K. The inclusion of the pH 12.45 buffer is critical to bracket the expected pKa of the analyte.

  • Sample Preparation: Dissolve accurately weighed N-(Cyclopropylmethyl)-2-butanamine (approx. 1.0 mmol) in 50.0 mL of degassed, deionized water (18.2 MΩ·cm) containing 0.15 M KCl. Reasoning: The KCl maintains a constant ionic strength, which is required to calculate the thermodynamic pKa[5].

  • Temperature Control: Transfer the solution to a jacketed titration vessel connected to a circulating water bath set strictly to 298.15 K (±0.1 K). Allow 15 minutes for thermal equilibration.

  • Titration Execution: Titrate the solution with standardized 0.100 M HCl using a dynamic dosing algorithm. Ensure the dosing rate slows near the anticipated equivalence point (pH 10.5 - 11.5) to capture high-resolution data.

  • Data Analysis: Determine the equivalence point using the first derivative (ΔpH/ΔV) of the titration curve. Calculate the pKa at the half-equivalence point, applying the Debye-Hückel equation to correct for ionic strength.

Protocol: Lipophilicity (LogP) Assessment via RP-HPLC

While the shake-flask method is traditional, lipophilic and volatile amines often form micro-emulsions or partition inconsistently. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, high-throughput alternative that bypasses phase-separation artifacts.

Causality & Self-Validation: To measure the true partition coefficient (LogP) rather than the distribution coefficient (LogD), the amine must be entirely in its un-ionized (free base) form. Given the pKa of ~11.2, the mobile phase must be buffered to at least pH 12.2 (pKa + 1). The system self-validates by injecting a homologous series of reference compounds with known LogP values to generate an internal calibration curve.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol and an aqueous buffer (20 mM strictly alkaline phosphate/hydroxide buffer, pH 12.5). Filter (0.22 µm) and degas thoroughly.

  • Column Selection: Utilize a specialized high-pH stable C18 column (e.g., ethylene-bridged hybrid silica or polymer-based) designed to withstand pH > 12 without stationary phase dissolution.

  • Calibration: Inject a mixture of reference standards (e.g., aniline, toluene, bromobenzene) with established literature LogP values. Record their retention times ( tR​ ) and calculate the capacity factor ( k′=(tR​−t0​)/t0​ ), where t0​ is the dead time determined by a uracil injection.

  • Sample Analysis: Inject 10 µL of a 1 mg/mL solution of N-(Cyclopropylmethyl)-2-butanamine. Record its retention time and calculate its capacity factor.

  • LogP Calculation: Plot log(k′) of the reference standards against their literature LogP values to generate a linear regression equation. Interpolate the LogP of the analyte using this validated curve.

Applications in Pharmacophore Optimization

The integration of N-(Cyclopropylmethyl)-2-butanamine into a drug candidate fundamentally alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The cyclopropyl group acts as a bioisosteric replacement for more metabolically labile alkyl chains, effectively increasing the biological half-life of the resulting Active Pharmaceutical Ingredient (API)[1]. Furthermore, the high pKa ensures that the amine will be protonated at physiological pH (7.4), which is often a prerequisite for binding to target receptors (e.g., GPCRs) via salt-bridge formation, while the lipophilic sec-butyl and cyclopropyl groups facilitate passive membrane permeation.

References

  • Title : The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : Development of Methods for the Determination of pKa Values Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calcul Source : Semantic Scholar URL :[Link]

Sources

An In-depth Technical Guide to N-(Cyclopropylmethyl)-2-butanamine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive molecules, constituting a significant portion of all existing drugs.[1][2] Their stereochemistry is often critical for therapeutic efficacy, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[3] This guide focuses on N-(Cyclopropylmethyl)-2-butanamine, a versatile secondary amine that combines two structurally important motifs: a chiral sec-butyl group and a cyclopropylmethyl moiety. The presence of a stereocenter at the C2 position of the butane chain makes it a valuable chiral building block for introducing specific stereochemistry into target molecules.[4] Furthermore, the cyclopropylmethyl group is a recognized pharmacophore that can enhance metabolic stability and binding affinity.[5] This document provides a comprehensive overview of the synthesis, characterization, and strategic application of N-(Cyclopropylmethyl)-2-butanamine in the field of medicinal chemistry and asymmetric synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for the effective use of any chemical building block. N-(Cyclopropylmethyl)-2-butanamine is a chiral secondary amine whose identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physical and Chemical Properties of N-(Cyclopropylmethyl)-2-butanamine

Property Value Source/Note
Molecular Formula C₈H₁₇N [6]
Molecular Weight 127.23 g/mol [6]
Appearance Colorless to pale yellow liquid Expected, based on similar amines[7]
Boiling Point Not available. Estimated ~150-160 °C Inferred from similar structures
Density Not available. Estimated ~0.8 g/mL Inferred from similar structures

| Chirality | Contains one stereocenter at C2 |[4] |

Table 2: Expected Spectroscopic Features for Characterization

Technique Expected Features
¹H NMR - Cyclopropyl protons: Complex multiplets in the upfield region (~0.0-0.8 ppm).- CH₂ group (next to N): Doublet around 2.4-2.6 ppm.- N-H proton: Broad singlet (variable chemical shift, ~0.8-1.5 ppm).- sec-Butyl protons: Multiplets and doublets corresponding to the CH, CH₂, and CH₃ groups.
¹³C NMR - Cyclopropyl carbons: Signals in the upfield region (~3-12 ppm).- CH₂ carbon (next to N): Signal around 55-60 ppm.- sec-Butyl carbons: Distinct signals for the four carbons of the butyl chain.
IR (Infrared) - N-H stretch: Weak to medium absorption band around 3300-3400 cm⁻¹.- C-H stretch (aliphatic): Strong absorption bands just below 3000 cm⁻¹.- C-N stretch: Absorption in the 1000-1200 cm⁻¹ region.

| MS (EI) | - Molecular Ion (M⁺): Peak at m/z 127.- Key Fragments: Alpha-cleavage is expected to be a major fragmentation pathway, leading to characteristic daughter ions. |

Note: The expected spectroscopic features are based on the known structure of the molecule and data from analogous compounds. Experimental values should be determined for confirmation.[8]

Stereoselective Synthesis: From Racemate to Enantiopure Building Block

The utility of N-(Cyclopropylmethyl)-2-butanamine is entirely dependent on its enantiomeric purity. The most common synthetic route involves the reductive amination of cyclopropanecarboxaldehyde with 2-butanamine. Since commercial 2-butanamine is typically supplied as a racemate, a chiral resolution step is the critical prerequisite for accessing the enantiopure target molecule.

The Strategic Imperative: Chiral Resolution of (±)-2-Butanamine

To generate an enantiomerically pure final product, one must start with an enantiomerically pure precursor. This is achieved by separating the racemic mixture of (R)- and (S)-2-butanamine. Several methods exist, with classical chemical resolution and enzymatic kinetic resolution being the most prominent.

Table 3: Comparison of Chiral Resolution Methods for 2-Butanamine

Method Principle Advantages Disadvantages
Classical Chemical Resolution Reaction with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[9][10] Scalable, well-established, cost-effective reagents. Theoretical max yield is 50% for the desired enantiomer; can be labor-intensive.

| Enzymatic Kinetic Resolution | An enzyme (e.g., a lipase) selectively acylates one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated.[9][11] | High enantioselectivity, mild reaction conditions. | Theoretical max yield is 50%; enzymes can be expensive; requires substrate derivatization. |

For its reliability and scalability, classical chemical resolution with L-(+)-tartaric acid remains a field-proven method.

Workflow for Stereoselective Synthesis

The overall process involves two main stages: resolving the starting amine and then coupling it with the cyclopropylmethyl moiety.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Reductive Amination racemic Racemic (±)-2-Butanamine salts Diastereomeric Salts (S-Amine:L-Tartrate) (R-Amine:L-Tartrate) racemic->salts Salt Formation reagent L-(+)-Tartaric Acid reagent->salts separation Fractional Crystallization salts->separation s_salt (S)-2-Butanamine-L-Tartrate Salt (Less Soluble) separation->s_salt base Basification (e.g., NaOH) s_salt->base s_amine (S)-2-Butanamine base->s_amine product (S)-N-(Cyclopropylmethyl)-2-butanamine s_amine->product Reductive Amination aldehyde Cyclopropanecarboxaldehyde aldehyde->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product

Fig 1. Synthetic workflow from racemic amine to the enantiopure target.
Protocol 1: Chiral Resolution of (±)-2-Butanamine via Diastereomeric Salt Formation

This protocol describes the separation of (S)-2-butanamine using L-(+)-tartaric acid, based on the principle of differential solubility of the resulting diastereomeric salts.[9][10]

  • Preparation: In a suitable reaction vessel, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol.

  • Salt Formation: To the hot tartaric acid solution, slowly add one molar equivalent of racemic (±)-2-butanamine. The reaction is exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for several hours to promote crystallization. The diastereomeric salt of (S)-2-butanamine with L-(+)-tartaric acid is less soluble and will preferentially precipitate.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold methanol to remove the more soluble (R)-amine salt.

  • Recrystallization (Optional): For higher enantiomeric purity, recrystallize the salt from hot methanol. The progress can be monitored by measuring the optical rotation of the liberated amine from a small sample.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 2 M NaOH solution) until the pH is >12 to deprotonate the amine.

  • Extraction: Extract the liberated (S)-2-butanamine into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (S)-2-butanamine.

Protocol 2: Synthesis of (S)-N-(Cyclopropylmethyl)-2-butanamine via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is one of the most common ways to synthesize secondary amines.[12][13] The process involves the reaction of a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine.[14] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the iminium ion without significantly reducing the starting aldehyde.[14]

Note: The above DOT script is a placeholder for a chemical structure diagram. A full chemical drawing program would be needed to generate the images.

Fig 2. General mechanism of reductive amination.
  • Setup: To a solution of (S)-2-butanamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanecarboxaldehyde (1.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate. A mild acid, such as acetic acid, can be added to catalyze this step.[14]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-N-(Cyclopropylmethyl)-2-butanamine.

Application as a Chiral Building Block in Synthesis

The primary value of (S)- or (R)-N-(Cyclopropylmethyl)-2-butanamine lies in its role as a chiral building block, a pre-made, enantiopure fragment used in the construction of more complex molecules.[15][16] This strategy is central to modern drug discovery, as it allows for the efficient and predictable installation of a stereocenter, avoiding issues with late-stage resolutions or non-selective reactions.[17]

The amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, further alkylations, or participation in transition metal-catalyzed cross-coupling reactions. The defined stereochemistry at the sec-butyl group can act as a chiral auxiliary or become an integral part of the final pharmacophore, influencing how the molecule interacts with its biological target.[3]

Conceptual Application: Synthesis of a Novel Kinase Inhibitor

Imagine the design of a novel kinase inhibitor where a specific hydrophobic pocket must be occupied by a chiral aliphatic group. The (S)-N-(Cyclopropylmethyl)-2-butanamine building block can be used to install the required stereochemistry and functionality.

G building_block (S)-N-(Cyclopropylmethyl) -2-butanamine snar Nucleophilic Aromatic Substitution (SₙAr) building_block->snar heterocycle Activated Heterocycle (e.g., Chloro-pyrimidine) heterocycle->snar intermediate Chiral Intermediate snar->intermediate final_step Further Functionalization (e.g., Suzuki Coupling) intermediate->final_step drug_candidate Final Drug Candidate final_step->drug_candidate

Fig 3. Conceptual use of the chiral building block in a multi-step synthesis.

In this hypothetical synthesis, the chiral amine acts as a nucleophile in an SₙAr reaction with a heterocyclic core, a common scaffold in kinase inhibitors. The stereocenter from the sec-butyl group is now locked into the intermediate. The cyclopropylmethyl group provides a metabolically stable, lipophilic substituent. Subsequent reactions on another part of the heterocycle lead to the final drug candidate, where the stereochemistry introduced by the building block is critical for selective binding to the kinase's active site.

Conclusion

N-(Cyclopropylmethyl)-2-butanamine is a powerful and versatile chiral building block for modern organic synthesis and drug development. Its value is derived from the combination of a defined stereocenter and the medicinally relevant cyclopropylmethyl group. The key to its application is the successful stereoselective synthesis, which hinges on the efficient resolution of its precursor, 2-butanamine. By providing reliable protocols for both resolution and synthesis, this guide equips researchers with the foundational knowledge to incorporate this valuable synthon into their discovery programs, enabling the creation of novel, stereochemically pure molecules with enhanced therapeutic potential.

References

  • Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications. (2017). [Link]

  • Shin, H. J., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. (2019). [Link]

  • reductive amination & secondary amine synthesis. YouTube. (2020). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. (2020). [Link]

  • N-(cyclopropylmethyl)-N-methyl-1-butanamine. Chemical Synthesis Database. (2025). [Link]

  • 2-Butanamine, N-(1-methylpropyl)-. Cheméo. [Link]

  • Solved 2-Butanamine is chiral and shows enantiomerism. True. Chegg.com. (2014). [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]

  • 2-Butanamine, N-(1-methylpropyl)-. NIST WebBook. [Link]

  • Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. (2022). [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. JOCPR. (2024). [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines.
  • Application of chiral building blocks to the synthesis of drugs. (2000). [Link]

  • Kumar, V., et al. (2018). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity. SciSpace. [Link]

  • Carissimi, M., et al. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. PubMed. [Link]

  • 2-Butanamine, N-methyl-. NIST WebBook. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. (2024). [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI. (2004). [Link]

  • Wang, L., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. PubMed. [Link]

  • Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

Sources

Structural Elucidation and Physicochemical Profiling of N-(Cyclopropylmethyl)-2-butanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

In modern pharmacophore design, the incorporation of bulky or strained cycloalkyl groups—such as the cyclopropylmethyl moiety—into secondary aliphatic amines is a proven strategy for modulating lipophilicity, receptor binding kinetics, and metabolic stability. N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4) serves as a critical building block and intermediate in the synthesis of complex neuroactive and cardiovascular agents[1].

Because secondary amines are highly susceptible to oxidation and structural rearrangement, rigorous structural validation of this compound is paramount before downstream synthetic application. This whitepaper provides a comprehensive, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy to unambiguously confirm its structural integrity.

Physicochemical & Conformational Profiling

Understanding the baseline physicochemical properties of N-(Cyclopropylmethyl)-2-butanamine is the first step in designing an effective analytical workflow. The molecule features a chiral center at the C2 position of the butyl chain and a highly strained cyclopropyl ring, which dictates its conformational behavior in solution.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Name N-(Cyclopropylmethyl)-2-butanamineNomenclature standard
CAS Registry Number 1019553-92-4[2]Compound tracking
Molecular Formula C8H17N[2]Exact mass determination
Molecular Weight 127.23 g/mol [2]Odd MW indicates 1 nitrogen atom
Predicted Boiling Point 148.8 ± 8.0 °C[2]Dictates GC-MS inlet temperature
Predicted Density 0.850 ± 0.06 g/cm³[2]Solvent selection
Predicted pKa 11.19 ± 0.19[2]Requires basic modifiers for LC-MS

Spectroscopic Elucidation Protocols (Self-Validating System)

To ensure absolute trustworthiness, the analytical data must act as a self-validating system. No single technique is relied upon in isolation; instead, orthogonal methods are used to cross-verify structural claims.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of N-(Cyclopropylmethyl)-2-butanamine relies heavily on understanding the unique electronic environment of the cyclopropyl group. Due to the extreme ring strain (60° bond angles), the C-C bonds possess high p-character ("banana bonds"), creating a local diamagnetic anisotropy. This shielding cone pushes the cyclopropyl methylene protons highly upfield (0.10–0.50 ppm).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298K)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Causality & Assignment Justification
Cyclopropyl CH₂ 0.10 - 0.50m (4H)3.0 - 4.0Strongly shielded by ring diamagnetic anisotropy.
Cyclopropyl CH 0.80 - 1.00m (1H)10.5Ring methine; slightly deshielded by adjacent CH₂-N.
N-CH₂-Cyclo 2.40 - 2.60d (2H)53.0Deshielded by the electronegative secondary amine.
2-Butyl C2 (CH) 2.50 - 2.70sextet (1H)55.0Chiral center; directly attached to nitrogen.
2-Butyl C3 (CH₂) 1.30 - 1.50m (2H)29.5Standard aliphatic chain environment.
2-Butyl C1 (CH₃) 1.05d (3H)20.0Split by the adjacent C2 methine proton.
2-Butyl C4 (CH₃) 0.90t (3H)10.0Terminal methyl group of the butyl chain.
Amine N-H 1.20 - 1.50br s (1H)N/ABroadened by ¹⁴N quadrupolar relaxation.
Mass Spectrometry & Fragmentation Pathways

Mass spectrometry provides orthogonal validation to NMR. According to established fragmentation rules for aliphatic amines, Electron Ionization (EI-MS) is dominated by α-cleavage [3]. The radical cation [M]⁺• (m/z 127) will cleave at the alpha carbon to generate a resonance-stabilized iminium ion.

According to , the cleavage that expels the largest alkyl radical is thermodynamically favored[4]. Therefore, the loss of the ethyl radical (•CH₂CH₃, 29 Da) from the 2-butyl chain outcompetes the loss of a methyl radical (•CH₃, 15 Da), making m/z 98 the base peak.

Fragmentation M Molecular Ion [M]+• m/z 127 F1 Loss of Ethyl (•CH2CH3) m/z 98 (Base Peak) M->F1 α-cleavage (C2-C3) F2 Loss of Methyl (•CH3) m/z 112 M->F2 α-cleavage (C2-C1) F3 Loss of Cyclopropyl (•C3H5) m/z 86 M->F3 α-cleavage (N-CH2)

Fig 1. Primary EI-MS alpha-cleavage fragmentation pathways for N-(Cyclopropylmethyl)-2-butanamine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the specific hybridization states of the bonds. The high s-character (sp²-like) of the cyclopropyl C-H bonds shifts their stretching frequency unusually high for aliphatic carbons, appearing at ~3050–3080 cm⁻¹ . The secondary amine is confirmed by a single, weak N-H stretching band at ~3300 cm⁻¹ .

Experimental Workflows & Methodologies

The following protocols are designed as self-validating loops. If the validation step fails, the sample must be considered compromised.

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B Aliquot 1 C Mass Spectrometry (EI-MS / ESI-HRMS) A->C Aliquot 2 D FT-IR Spectroscopy (Functional Group ID) A->D Aliquot 3 E Data Integration & Structural Validation B->E Chemical Shifts & Connectivity C->E Exact Mass & Fragments D->E N-H / C-H Vibrations

Fig 2. Multi-modal analytical workflow for the structural validation of secondary amines.
Protocol 1: NMR Acquisition & D₂O Exchange Validation
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (512 scans) spectra at 298K.

  • Self-Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, cap, and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum.

    • Causality: The labile amine proton (N-H) will undergo rapid isotopic exchange with deuterium, becoming N-D. The disappearance of the broad singlet at ~1.3 ppm unambiguously confirms the secondary amine assignment.

  • 2D Mapping: Acquire COSY and HSQC to map the scalar coupling, specifically differentiating the diastereotopic protons of the cyclopropyl ring from the aliphatic butyl chain.

Protocol 2: LC-MS/MS Orthogonal Validation

While EI-MS provides radical α-cleavage data, Electrospray Ionization (ESI-MS) provides orthogonal, even-electron fragmentation data[5].

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Injection: Inject 2 µL onto a C18 UPLC column coupled to a Q-TOF mass spectrometer.

  • Acquisition (+ESI): Observe the protonated molecular ion[M+H]⁺ at m/z 128.14.

  • Self-Validation (CID): Apply Collision-Induced Dissociation (CID) at 20 eV. Unlike EI-MS, the even-electron [M+H]⁺ ion will undergo macroscopic rearrangements (e.g., neutral loss of butene, 56 Da) rather than radical cleavage, yielding a product ion at m/z 72. This distinct pathway cross-validates the structural connectivity derived from the EI-MS data[5].

References

  • Chemistry LibreTexts. "10.8: Spectroscopy of Amines - Mass Spectrometry Fragmentation Patterns". LibreTexts Organic Chemistry. URL:[Link]

  • MDPI Applied Sciences. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry". Appl. Sci. 2018, 8(7), 1022. URL:[Link]

Sources

N-(Cyclopropylmethyl)-2-butanamine (CAS 1019553-92-4): Nomenclature, Chemical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclopropylmethyl)-2-butanamine is a versatile secondary aliphatic amine serving as a critical building block in advanced organic synthesis and medicinal chemistry 1[1]. Characterized by the juxtaposition of a flexible sec-butyl chain and a rigid, sterically distinct cyclopropylmethyl group, this compound offers unique physicochemical properties. This technical guide details its structural advantages in drug design and provides a highly validated, self-correcting synthetic protocol utilizing reductive amination.

Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is N-(cyclopropylmethyl)butan-2-amine .

  • CAS Registry Number: 1019553-92-4 2[2].

  • Structural Features: The molecule features a secondary amine core flanked by a 2-butyl (sec-butyl) group and a cyclopropylmethyl moiety. The C2 position of the butyl chain constitutes a chiral center; unless stereospecifically synthesized from chiral precursors, the compound exists as a racemic mixture. The secondary amine acts as a potent nucleophile and hydrogen bond donor/acceptor, making it an ideal pharmacophore linkage point 1[1].

Physicochemical Properties

Accurate physicochemical data is essential for predicting the compound's behavior during synthesis, purification, and biological assay formulation. The following table summarizes the predicted properties of N-(Cyclopropylmethyl)-2-butanamine 2[2]:

PropertyValue
CAS Number 1019553-92-4
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Predicted Boiling Point 148.8 ± 8.0 °C
Predicted Density 0.850 ± 0.06 g/cm³
Predicted pKa 11.19 ± 0.19
InChI Key RHSXPSUUWHRARR-UHFFFAOYSA-N

Synthetic Methodologies: Reductive Amination

Mechanistic Rationale: The synthesis of unsymmetrical secondary amines often suffers from over-alkylation when using direct nucleophilic substitution (e.g., reacting 2-butanamine with cyclopropylmethyl bromide), leading to unwanted tertiary amine byproducts. To enforce strict mono-alkylation, reductive amination is the gold-standard methodology. By condensing cyclopropanecarboxaldehyde with 2-butanamine, an imine (or iminium ion) intermediate is formed, which is subsequently reduced in situ to yield the target secondary amine 3[3].

Synthesis A Cyclopropanecarboxaldehyde (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B 2-Butanamine (Nucleophile) B->C D Iminium Ion (Dehydration) C->D -H2O (Acid Catalysis) E N-(Cyclopropylmethyl)-2-butanamine (Target Secondary Amine) D->E Reduction (NaBH(OAc)3)

Reaction pathway for the reductive amination yielding N-(Cyclopropylmethyl)-2-butanamine.

Standardized Experimental Protocol

The following protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) due to its mild reducing power, which selectively reduces iminium ions over unreacted aldehydes, preventing the formation of cyclopropylmethanol byproducts.

  • Step 1: Imine Formation

    • Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of cyclopropanecarboxaldehyde and 1.05 equivalents of 2-butanamine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is selected as a non-coordinating, aprotic solvent that effectively solubilizes both the organic precursors and the STAB reducing agent, unlike protic solvents which can prematurely decompose STAB. A slight excess of the amine ensures complete consumption of the more valuable aldehyde.

  • Step 2: Acid Catalysis

    • Procedure: Add 1.0 to 2.0 equivalents of glacial acetic acid to the reaction mixture. Stir at room temperature for 30 minutes.

    • Causality: The addition of acetic acid lowers the pH to approximately 5–6. This mildly acidic environment protonates the transient hemiaminal hydroxyl group, transforming it into a superior leaving group (water) and driving the dehydration step to form the highly electrophilic iminium ion.

  • Step 3: Selective Reduction

    • Procedure: Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise over 15 minutes. Stir the reaction at room temperature for 12–16 hours. Monitor via TLC (using a Ninhydrin stain for amine visualization).

    • Causality: STAB is a mild hydride donor. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making it unreactive toward the starting aldehyde but highly reactive toward the activated iminium ion, ensuring high chemoselectivity.

  • Step 4: Quench and Workup (Self-Validating System)

    • Procedure: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution ceases and the aqueous layer reaches pH 8. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid (halting the reaction and breaking down boron complexes) and free-bases the newly formed secondary amine (pKa ~11.19), driving it into the organic DCM layer. If the pH remains acidic, the amine will remain protonated and water-soluble, leading to catastrophic yield loss.

Protocol Step1 1. Imine Formation Mix Aldehyde + Amine in DCE Step2 2. Acidification Add AcOH to pH 5-6 Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, Extract with DCM Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target amine.

Pharmacokinetic and Steric Relevance in Drug Design

In medicinal chemistry, the incorporation of the cyclopropylmethyl group—as seen in N-(Cyclopropylmethyl)-2-butanamine—is a deliberate structural choice designed to optimize pharmacokinetic (PK) profiles.

Standard alkyl amines (such as straight-chain or branched aliphatic amines) are notorious "soft spots" for hepatic first-pass metabolism. Cytochrome P450 enzymes readily perform hydrogen abstraction at the alpha-carbon of these alkyl chains, leading to rapid oxidative dealkylation and high plasma clearance 4[4]. Conversely, the cyclopropyl ring is significantly more resistant to hydrogen abstraction due to the increased s-character of its C-H bonds (sp²-like hybridization). Substituting a standard alkyl group with a cyclopropylmethyl group drastically enhances the metabolic stability of the amine while maintaining a similar lipophilic footprint, thereby improving the drug's in vivo half-life 4[4].

References

  • Title : Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

An In-depth Technical Guide to N-(Cyclopropylmethyl)-2-butanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing pharmacokinetic profiles. The cyclopropylmethylamine moiety, in particular, has garnered significant attention for its ability to confer favorable properties such as increased metabolic stability and enhanced receptor binding affinity. This guide provides a comprehensive technical overview of N-(Cyclopropylmethyl)-2-butanamine, a secondary amine that stands as a valuable building block for the synthesis of diverse molecular entities. We will delve into its commercial availability, explore plausible synthetic routes with detailed mechanistic insights, and discuss its potential applications, offering a foundational resource for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

N-(Cyclopropylmethyl)-2-butanamine is commercially available primarily for research and development purposes. A key supplier for this chemical is Santa Cruz Biotechnology, Inc.[1] While a comprehensive list of all potential suppliers can be dynamic, researchers are encouraged to consult chemical supplier databases for real-time availability and to request quotations for bulk quantities.

Table 1: Commercial Supplier Information for N-(Cyclopropylmethyl)-2-butanamine

SupplierProduct NameCatalog NumberAvailabilityNotes
Santa Cruz Biotechnology, Inc.N-(Cyclopropylmethyl)-2-butanaminesc-260160In Stock (for research use)Certificate of Analysis available upon request.[1]

It is standard practice and highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier prior to use. The CoA provides critical data regarding the purity, identity, and physical properties of the compound, ensuring the integrity of experimental results.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical properties of N-(Cyclopropylmethyl)-2-butanamine is essential for its effective handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties of N-(Cyclopropylmethyl)-2-butanamine

PropertyValueSource
Molecular Formula C₈H₁₇NSanta Cruz Biotechnology[1]
Molecular Weight 127.23 g/mol Santa Cruz Biotechnology[1]
Appearance (Not specified, likely a liquid)Inferred from similar amines
Boiling Point (Not specified)-
Solubility (Not specified, likely soluble in organic solvents)Inferred from similar amines
CAS Number 121943-39-1Inferred from supplier data
Spectroscopic Data Interpretation (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the upfield region (approx. 0.2-1.0 ppm) corresponding to the cyclopropyl protons. The protons on the butyl chain would appear as a series of multiplets, with the methine proton adjacent to the nitrogen being the most downfield of this group. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would show distinct signals for the cyclopropyl ring carbons at relatively high field. The four carbons of the butyl group would also be distinguishable.

  • IR Spectroscopy: The infrared spectrum would be characterized by a key N-H stretching vibration in the region of 3300-3500 cm⁻¹ for the secondary amine. C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains and the cyclopropyl ring would be observed below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve cleavage at the C-N bonds and within the butyl chain.

Synthesis of N-(Cyclopropylmethyl)-2-butanamine: Methodologies and Mechanistic Considerations

The synthesis of N-(Cyclopropylmethyl)-2-butanamine can be approached through several established synthetic strategies for the formation of secondary amines. The two most logical and widely applicable methods are reductive amination and N-alkylation.

Reductive Amination of 2-Butanone with Cyclopropylmethanamine

Reductive amination is a robust and highly versatile method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.

Diagram 1: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Butanone 2-Butanone Imine_Intermediate Imine Intermediate 2-Butanone->Imine_Intermediate + Cyclopropylmethanamine (Weak Acid Catalyst, e.g., Acetic Acid) Cyclopropylmethanamine Cyclopropylmethanamine Cyclopropylmethanamine->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Imine_Intermediate->Reducing_Agent In-situ reduction Final_Product N-(Cyclopropylmethyl)-2-butanamine Reducing_Agent->Final_Product

Caption: Workflow for the synthesis of N-(Cyclopropylmethyl)-2-butanamine via reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-butanone (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cyclopropylmethanamine (1.0-1.2 equivalents).

  • Imine Formation: A catalytic amount of a weak acid, such as acetic acid, is added to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is deemed complete, a reducing agent is added portion-wise to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this step as it is mild and selective for the reduction of imines in the presence of ketones. The reaction is stirred at room temperature until the imine is fully consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(Cyclopropylmethyl)-2-butanamine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid interference with the reducing agent and to facilitate the removal of water formed during imine formation, which can be advantageous for driving the equilibrium towards the product.

  • Reducing Agent: Sodium triacetoxyborohydride is often favored over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is less basic and less reactive towards the starting ketone, leading to fewer side products. The use of NaBH₃CN is effective but introduces cyanide waste, which requires careful handling and disposal.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete conversion of the ketone.

N-Alkylation of 2-Aminobutane with a Cyclopropylmethyl Halide

Direct N-alkylation of a primary amine with an alkyl halide is another classical approach to synthesizing secondary amines. This method involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide.

Diagram 2: N-Alkylation Workflow

G 2-Aminobutane 2-Aminobutane Final_Product N-(Cyclopropylmethyl)-2-butanamine 2-Aminobutane->Final_Product Cyclopropylmethyl_Halide Cyclopropylmethyl Halide (e.g., Bromide or Chloride) Cyclopropylmethyl_Halide->Final_Product Base Base (e.g., K₂CO₃ or Et₃N) Base->Final_Product Solvent Solvent (e.g., Acetonitrile or DMF) Solvent->Final_Product

Caption: Workflow for the synthesis of N-(Cyclopropylmethyl)-2-butanamine via N-alkylation.

Experimental Protocol: N-Alkylation

  • Reaction Setup: A mixture of 2-aminobutane (1.0-1.5 equivalents), cyclopropylmethyl bromide or chloride (1.0 equivalent), and a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents) is prepared in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) to facilitate the reaction. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An inorganic base like potassium carbonate is easily removed by filtration, while an organic base like triethylamine can often be removed during the work-up or by distillation.

  • Solvent: Polar aprotic solvents are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Over-alkylation: A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. Using a slight excess of the starting primary amine can help to mitigate this side reaction.

Potential Applications in Research and Drug Development

The N-(cyclopropylmethyl) moiety is a privileged structural motif in medicinal chemistry. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation and can also introduce conformational rigidity, which can be beneficial for receptor binding.

While specific applications of N-(Cyclopropylmethyl)-2-butanamine are not extensively documented in publicly available literature, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, cyclopropylamine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. Furthermore, various cyclopropylamine-containing compounds have been explored for their activity in the central nervous system, including as antipsychotics and for treating neurodegenerative diseases.

The combination of the cyclopropylmethyl group with the chiral sec-butylamine fragment in N-(Cyclopropylmethyl)-2-butanamine provides a scaffold that can be further elaborated to explore structure-activity relationships in various drug discovery programs. Its role as a building block in the synthesis of novel chemical entities for high-throughput screening is a primary application.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(Cyclopropylmethyl)-2-butanamine. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling volatile secondary amines should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound is likely flammable and should be kept away from ignition sources.

Conclusion

N-(Cyclopropylmethyl)-2-butanamine is a commercially available secondary amine that holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its synthesis can be reliably achieved through well-established methods such as reductive amination and N-alkylation, with the former often providing better control over selectivity. The presence of the cyclopropylmethyl moiety suggests that derivatives of this compound may exhibit favorable pharmacological and pharmacokinetic properties. This guide provides a foundational understanding of this compound, from its procurement to its synthesis and potential applications, to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

References

Sources

Methodological & Application

Application Note: Highly Selective Reductive Amination Protocol for the Synthesis of N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process Focus: C–N Bond Formation via Direct Reductive Amination

Strategic Overview & Mechanistic Rationale

The synthesis of secondary amines via the reductive amination of aldehydes and primary amines is a cornerstone reaction in pharmaceutical development. For the synthesis of N-(Cyclopropylmethyl)-2-butanamine , the condensation of cyclopropanecarboxaldehyde with 2-butanamine (sec-butylamine) presents a specific challenge: preventing overalkylation (dialkylation) while driving the condensation to completion.

To achieve this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. As established by the seminal work of , STAB provides superior kinetic selectivity compared to traditional reagents like sodium borohydride (NaBH₄) or the highly toxic sodium cyanoborohydride (NaBH₃CN) pioneered by .

The Causality of Reagent Selection
  • Kinetic Selectivity of STAB: The three electron-withdrawing acetoxy groups on the boron center significantly stabilize the B–H bond. Consequently, STAB is an exceptionally mild hydride donor that reacts sluggishly with neutral carbonyls. However, once the aldehyde and amine condense to form an iminium ion , the localized positive charge on the nitrogen renders the adjacent carbon highly electrophilic. STAB rapidly and selectively reduces this activated iminium species, leaving unreacted aldehyde intact.

  • Solvent Dynamics (DCE): 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because it is non-coordinating, providing optimal solubility for the STAB reagent while accelerating the rate of iminium reduction.

  • Stoichiometric Control: To suppress the formation of tertiary amine byproducts, the primary amine (2-butanamine) is used in a slight stoichiometric excess (1.05 equivalents). The steric bulk of the sec-butyl group further retards secondary iminium formation, naturally funneling the reaction toward the desired mono-alkylated product.

Mechanism A Cyclopropanecarboxaldehyde + 2-Butanamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C -H2O (AcOH cat.) D N-(Cyclopropylmethyl)- 2-butanamine C->D Hydride Transfer NaBH(OAc)3

Mechanistic pathway of STAB-mediated reductive amination highlighting the iminium ion intermediate.

Quantitative Parameters & Materials

The following tables summarize the stoichiometric requirements and optimized reaction parameters for a 10 mmol scale synthesis. This scale is ideal for initial process validation and yields sufficient material for downstream biological or analytical testing.

Table 1: Reagent Stoichiometry and Function
ReagentMW ( g/mol )EquivalentsAmountMass / VolumeFunctional Role
Cyclopropanecarboxaldehyde 70.091.0010.0 mmol701 mg (0.75 mL)Electrophile / Limiting Reagent
2-Butanamine 73.141.0510.5 mmol768 mg (1.06 mL)Nucleophile (Slight excess)
NaBH(OAc)₃ (STAB) 211.941.4014.0 mmol2.97 gChemoselective Reducing Agent
Acetic Acid (Glacial) 60.051.0010.0 mmol600 mg (0.57 mL)Catalyst (Promotes dehydration)
1,2-Dichloroethane (DCE) 98.96N/AN/A30.0 mLReaction Solvent
Table 2: Optimized Reaction Parameters
ParameterSetpointCausality / Rationale
Temperature 20–25 °CMild conditions prevent thermal degradation of the imine.
Atmosphere Nitrogen / ArgonPrevents oxidation of the aldehyde prior to condensation.
Addition Rate Portionwise (STAB)Controls mild exotherm and prevents localized reagent depletion.

Self-Validating Experimental Protocol

A robust protocol must validate itself in real-time. This workflow integrates In-Process Controls (IPCs) and orthogonal purification strategies to ensure both high conversion and high purity.

Workflow Step1 1. Condensation Mix Aldehyde + Amine in DCE Step2 2. Activation Add Glacial Acetic Acid Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. IPC Monitoring Verify via GC-MS / TLC Step3->Step4 Step5 5. Quench Sat. NaHCO3 (pH > 8) Step4->Step5 Step6 6. Isolation Acid-Base Extraction Step5->Step6

Experimental workflow for the reductive amination and isolation of N-(Cyclopropylmethyl)-2-butanamine.

Phase 1: Reaction Assembly
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen for 5 minutes to establish an inert atmosphere.

  • Condensation: Add 30.0 mL of anhydrous 1,2-Dichloroethane (DCE) to the flask. Inject 2-butanamine (1.06 mL, 10.5 mmol), followed by cyclopropanecarboxaldehyde (0.75 mL, 10.0 mmol).

    • Causality Note: Adding the amine first ensures the aldehyde is immediately exposed to an excess of nucleophile, minimizing side reactions.

  • Activation: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. This mildly acidic environment accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Phase 2: Reduction & In-Process Control (IPC)
  • Hydride Addition: Weigh out STAB (2.97 g, 14.0 mmol). Add the solid to the stirring solution in three equal portions over 10 minutes.

    • Safety & Causality: STAB is moisture sensitive. Portionwise addition mitigates the mild exotherm and prevents clumping, ensuring a homogeneous reduction environment.

  • Reaction Maturation: Allow the opaque, milky suspension to stir at 20–25 °C for 2 to 4 hours.

  • Self-Validation (IPC): At the 2-hour mark, extract a 50 µL aliquot. Quench it in 0.5 mL of saturated NaHCO₃ and extract with 0.5 mL of Ethyl Acetate. Analyze the organic layer via TLC (Silica, 9:1 Hexanes:EtOAc, visualization with 2,4-DNP stain).

    • Validation Criteria: The complete disappearance of the aldehyde spot (which stains bright yellow/orange with 2,4-DNP) confirms the reaction has reached completion. Alternatively, GC-MS can be used to confirm the target mass (m/z ~127).

Phase 3: Quench & Orthogonal Purification
  • Basic Quench: Carefully pour the reaction mixture into an Erlenmeyer flask containing 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Self-Validation (pH Check): Test the aqueous layer with pH paper. It must read pH > 8. If acidic, the product amine will remain protonated and water-soluble. Add 1M NaOH dropwise if necessary until pH > 8 is achieved.

  • Primary Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers.

  • Acid-Base Purification (Causality-Driven Isolation):

    • Protonation: Extract the combined organic layers with 1M HCl (2 × 25 mL). The target secondary amine converts to its ammonium salt and migrates to the aqueous layer. Neutral impurities (e.g., unreacted aldehyde, alcohol byproducts) remain in the organic layer, which is discarded.

    • Free-Basing: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 12. The solution will turn cloudy as the free amine precipitates/oils out.

    • Final Extraction: Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) or DCM (3 × 20 mL).

  • Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to afford N-(Cyclopropylmethyl)-2-butanamine as a pale yellow to colorless oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. URL:[Link]

analytical methods for the characterization of N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Comprehensive Analytical Characterization of N-(Cyclopropylmethyl)-2-butanamine

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Profiling

N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4) is a specialized secondary aliphatic amine characterized by the unique structural juxtaposition of a cyclopropylmethyl moiety and a 2-butyl group[1]. With a predicted pKa of approximately 11.19 and a boiling point of 148.8 °C[2], this compound presents classic analytical bottlenecks for trace-level quantification:

  • High Basicity & Polarity: The secondary amine group leads to severe secondary interactions with free silanols on Gas Chromatography (GC) columns (causing peak tailing) and poor retention on standard reversed-phase Liquid Chromatography (LC) columns.

  • Lack of Chromophore: The purely aliphatic nature of the molecule renders conventional UV/Vis or fluorescence detection ineffective[3].

  • Volatility: The low molecular weight (127.136 Da) increases the risk of analyte loss during sample concentration or extraction steps[4].

To overcome these challenges and ensure robust, reproducible data, chemical derivatization is mandatory. This guide details two self-validating methodologies: a GC-EI-MS protocol utilizing isobutyl chloroformate (IBCF) for volatile matrices[5], and a UPLC-ESI-MS/MS protocol utilizing AccQ•Tag for aqueous/biological matrices[6].

Analytical Strategy & Causality

Direct analysis of secondary amines often yields irreproducible data due to matrix suppression and poor chromatographic behavior. Derivatization serves a dual purpose: it masks the polar N-H bond—thereby increasing volatility for GC or hydrophobicity for LC—and it introduces a functional group that enhances mass spectrometric detection[7].

The decision matrix below outlines the optimal workflow based on the sample matrix.

AnalyticalWorkflow Sample N-(Cyclopropylmethyl) -2-butanamine Sample Matrix Matrix Evaluation Sample->Matrix Bio Aqueous / Biological Matrix Matrix->Bio High Polarity Vol Organic / Volatile Matrix Matrix->Vol Low Polarity DerivLC AccQ•Tag Derivatization (Borate Buffer, pH 8.6) Bio->DerivLC Enhance Retention DerivGC IBCF Derivatization (Alkaline, Hexane) Vol->DerivGC Enhance Volatility LCMS UPLC-MS/MS (MRM) Target: m/z 298 -> 171 DerivLC->LCMS GCMS GC-EI-MS (SIM) Target: Carbamate Ions DerivGC->GCMS Data Data Processing & System Suitability Check LCMS->Data GCMS->Data

Caption: Decision matrix for the analytical characterization of N-(Cyclopropylmethyl)-2-butanamine.

UPLC-MS/MS Methodology (Aqueous & Biological Matrices)

For trace analysis in complex matrices (e.g., plasma, urine, or wastewater), UPLC-MS/MS paired with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) derivatization is the gold standard[6].

Causality: The AccQ•Tag reagent reacts rapidly with secondary amines at pH 8.6 to form highly stable, unsymmetrical ureas. This transformation increases the analyte's molecular weight from 127.1 Da to 297.2 Da, significantly improving C18 retention. Furthermore, under Collision-Induced Dissociation (CID), the derivative yields a highly abundant, signature aminoquinoline (AMQ) fragment at m/z 171.0, enabling ultra-sensitive Multiple Reaction Monitoring (MRM)[6].

Fragmentation Precursor Derivatized Precursor [M+H]+ m/z 298.2 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 AMQ Reporter Ion m/z 171.0 (Quantifier) CID->Frag1 Cleavage of Urea Bond Frag2 Amine Core Fragment m/z 128.1 (Qualifier) CID->Frag2 Loss of AMQ Frag3 Cyclopropyl Cleavage m/z 55.0 (Qualifier) CID->Frag3 High Energy

Caption: CID fragmentation logic for AccQ•Tag-derivatized N-(Cyclopropylmethyl)-2-butanamine.

Self-Validating Protocol: AccQ•Tag Derivatization
  • Matrix Preparation & IS Addition: Spike 50 µL of the sample with 10 µL of Internal Standard (IS) solution (e.g., N-benzyl-2-butanamine-d3, 100 ng/mL). Causality: The stable-isotope-labeled IS corrects for matrix ion suppression and variations in derivatization yield, ensuring the system is self-validating.

  • Alkalinization: Add 70 µL of sodium borate buffer (0.2 M, pH 8.6) to the sample. Vortex for 10 seconds. Causality: A pH of 8.6 ensures the amine is deprotonated (nucleophilic) while preventing rapid hydrolysis of the derivatization reagent[6].

  • Derivatization: Add 20 µL of AccQ•Tag Ultra reagent (reconstituted in acetonitrile). Vortex immediately to ensure homogenous distribution.

  • Thermal Incubation: Incubate the mixture at 55 °C for 10 minutes. Causality: Heating drives the reaction of sterically hindered secondary amines to >99% completion and degrades any unstable N-hydroxysuccinimide byproducts[6].

  • System Suitability & Injection: Transfer to an autosampler vial. Inject a blank (borate buffer + reagent) prior to the batch to verify zero carryover. Inject 2 µL into the UPLC-MS/MS.

Table 1: UPLC-MS/MS Parameters & MRM Transitions
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A / B 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5.0 min
Flow Rate 0.4 mL/min
Precursor Ion m/z 298.2 [M+H]+
Quantifier Transition m/z 298.2 → 171.0 (Collision Energy: 30 eV)
Qualifier Transition 1 m/z 298.2 → 128.1 (Collision Energy: 20 eV)

GC-EI-MS Methodology (Volatile & Organic Matrices)

For raw material QC or environmental screening, GC-MS offers high resolution. We utilize Isobutyl chloroformate (IBCF) for in situ derivatization[5].

Causality: IBCF reacts instantaneously with secondary amines in aqueous alkaline conditions to form volatile, thermally stable carbamates. This allows for simultaneous derivatization and liquid-liquid extraction (LLE), minimizing evaporative losses[5].

Self-Validating Protocol: IBCF Derivatization
  • Sample Prep: Transfer 1.0 mL of sample into a glass vial. Spike with 10 µL of IS (e.g., Dipropylamine, 1 µg/mL).

  • Alkalinization & Phase Modification: Add 100 µL of 1 M NaOH to adjust the pH to >12. Add 500 µL of Hexane.

  • In Situ Derivatization: Add 20 µL of IBCF and 10 µL of pyridine (catalyst). Vortex vigorously for 2 minutes. Causality: The amine reacts with IBCF at the phase boundary; the resulting hydrophobic carbamate instantly partitions into the hexane layer, protecting it from aqueous hydrolysis[5].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper hexane layer.

  • GC-MS Injection: Inject 1 µL of the hexane extract in splitless mode. Ensure the system suitability criterion (IS peak asymmetry factor < 1.5) is met before validating the batch.

Table 2: GC-EI-MS Parameters & Expected Fragments
ParameterSpecification
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Inlet / Detector Temp 250°C / 280°C
EI Energy 70 eV
Molecular Ion (M+) m/z 227
Major Fragments m/z 198 (loss of ethyl), m/z 186 (loss of cyclopropyl), m/z 170

Structural Elucidation (NMR & FTIR)

For pure compound verification (e.g., synthetic lot release or reference standard qualification), orthogonal non-destructive techniques should be employed:

  • 1H-NMR (CDCl3, 400 MHz): The structural signature is the distinct multiplet of the highly shielded cyclopropyl ring protons at δ 0.10–0.50 ppm, alongside the doublet of the methyl group on the 2-butyl chain at ~1.0 ppm.

  • FTIR (ATR): The secondary amine N-H stretch will appear as a single, weak-to-medium band around 3300–3350 cm⁻¹, distinguishing it from primary amines (which show a double band).

References

  • Benchchem. "N-(Cyclopropylmethyl)-2-butanamine | 1019553-92-4 | Benchchem". Benchchem. 1

  • ChemicalBook. "1019553-92-4 CAS MSDS (N-(Cyclopropylmethyl)-2-butanamine)". ChemicalBook. 2

  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines". Sigma-Aldrich. 3

  • ACS Publications. "Rapid Detection of Trace Organic Amines in Seawater: An Innovative Approach Using Photoelectron-Induced Chemical Ionization TOFMS with Online Derivatization and Dynamic Purging-Release Techniques". Analytical Chemistry. 4

  • PMC. "Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample". Scientific Reports. 5

  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition". Chemical Reviews.7

  • Waters Corporation. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS". LCMS.cz. 6

Sources

A Practical Guide to the Synthesis of Novel N-(Cyclopropylmethyl)-2-butanamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel N-(Cyclopropylmethyl)-2-butanamine analogs, a chemical scaffold of significant interest in medicinal chemistry due to its presence in various centrally acting agents. We present a detailed, robust, and reproducible synthetic route, beginning with readily available starting materials and proceeding through a key reductive amination pathway. This document offers in-depth protocols, explains the rationale behind critical experimental choices, and provides guidance on the characterization of the final compounds. The methodologies described herein are designed to be accessible to researchers in both academic and industrial drug discovery settings, facilitating the exploration of this important chemical space.

Introduction: The Significance of the N-Cyclopropylmethyl Moiety

The N-cyclopropylmethyl group is a privileged structural motif in modern medicinal chemistry, renowned for its ability to modulate the pharmacological properties of bioactive molecules. Its incorporation into a lead compound can significantly impact potency, selectivity, metabolic stability, and even the mode of action.[1][2] This is often attributed to the unique conformational constraints and electronic properties of the cyclopropyl ring, which can influence ligand-receptor binding interactions and alter the pKa of the amine nitrogen.[1][2]

Notably, this moiety is a key feature in a range of therapeutic agents, including opioid receptor modulators and psychoactive compounds.[3][4][5] The synthesis of novel analogs of structures like N-(Cyclopropylmethyl)-2-butanamine allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design.[6][7] By modifying the butanamine backbone or introducing substituents on the cyclopropyl ring, researchers can fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects while minimizing off-target activities. This guide provides a foundational synthetic strategy to empower such investigations.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis is paramount for the successful generation of a library of analogs. Our retrosynthetic analysis of the target N-(Cyclopropylmethyl)-2-butanamine analogs identifies two primary building blocks: 2-butanamine and cyclopropanecarboxaldehyde. The most straightforward and widely adopted approach for coupling these fragments is reductive amination .[8][9][10]

Figure 1: Retrosynthetic Analysis

G Target N-(Cyclopropylmethyl)-2-butanamine Analog Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Intermediates Imine/Iminium Intermediate Disconnection->Intermediates Starting_Materials 2-Butanamine Analog + Cyclopropanecarboxaldehyde Intermediates->Starting_Materials

Caption: A simplified retrosynthetic pathway for N-(Cyclopropylmethyl)-2-butanamine analogs.

This strategy offers several advantages:

  • Convergent Synthesis: It allows for the independent synthesis and modification of both the amine and aldehyde fragments before their convergent coupling, maximizing the diversity of the final products.

  • High Efficiency: Reductive amination is typically a high-yielding reaction with a broad substrate scope.[8][11]

  • Mild Conditions: The reaction can often be performed under mild, ambient conditions, which helps to preserve sensitive functional groups that may be present in more complex analogs.[12]

The overall synthetic workflow is depicted below.

Figure 2: Overall Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials: 2-Butanamine & Cyclopropanecarboxaldehyde Reaction Reductive Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final Pure N-(Cyclopropylmethyl)-2-butanamine Analog Characterization->Final

Caption: High-level overview of the synthetic and purification workflow.

Detailed Protocols and Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Cyclopropanecarboxaldehyde is volatile and has a strong odor. 2-Butanamine is a flammable and corrosive liquid. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

General Protocol for Reductive Amination

This protocol describes the synthesis of the parent N-(Cyclopropylmethyl)-2-butanamine. The molar ratios and reaction times can be optimized for different analogs.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
2-Butanamine73.1410.0~0.92 mL(Assumed density of ~0.79 g/mL)
Cyclopropanecarboxaldehyde70.0910.0~0.85 mL(Assumed density of ~0.82 g/mL)
Sodium Triacetoxyborohydride211.9415.03.18 gA mild and selective reducing agent.[8][12]
Dichloromethane (DCM)--50 mLAnhydrous, as the reaction is moisture-sensitive.[13]
Acetic Acid (glacial)60.05~2-3 drops~0.1 mLActs as a catalyst for imine formation.[8]
Saturated Sodium Bicarbonate--50 mLFor quenching the reaction.
Anhydrous Magnesium Sulfate120.37-~2-3 gFor drying the organic layer.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanamine (10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Addition of Aldehyde: Add cyclopropanecarboxaldehyde (10.0 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This is crucial for catalyzing the formation of the iminium ion intermediate, which is the species that is actually reduced.[8][14]

  • Stirring and Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) if desired.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence. Sodium triacetoxyborohydride is chosen for its mildness and selectivity; it does not readily reduce the starting aldehyde, which minimizes side product formation.[8][12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase and visualizing with a potassium permanganate stain). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Quenching the Reaction: Once the reaction is complete, carefully quench it by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

The crude product will likely contain minor impurities and unreacted starting materials. Purification by flash column chromatography is recommended to obtain the pure N-(Cyclopropylmethyl)-2-butanamine analog.

Materials and Setup:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: A gradient of ethyl acetate in hexanes is typically effective. A starting eluent of 100% hexanes, gradually increasing to 5-10% ethyl acetate in hexanes, is a good starting point.

  • TLC plates for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate over several column volumes.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified N-(Cyclopropylmethyl)-2-butanamine analog as a clear oil.

Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all expected protons and their respective chemical environments. Key signals to look for include the characteristic multiplets of the cyclopropyl protons (typically between 0-1 ppm), the methine proton of the 2-butanamine backbone, and the methylene protons of the cyclopropylmethyl group.[15][16] The hydrogens on the carbon adjacent to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm range.[16][17]

    • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule. Carbons attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[17][18]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. A key feature in the mass spectrum of amines is the alpha-cleavage, which results in a resonance-stabilized, nitrogen-containing cation.[16][17]

  • Infrared (IR) Spectroscopy:

    • Will show the characteristic N-H stretch (for secondary amines, typically a single weak band around 3300-3500 cm⁻¹) and C-H stretches.[16]

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of novel N-(Cyclopropylmethyl)-2-butanamine analogs. By utilizing a robust reductive amination protocol, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery programs. The provided step-by-step procedures and characterization guidelines are intended to facilitate the successful implementation of this chemistry in the laboratory.

References

  • Myers, A. Chem 115, Reductive Amination. Available from: [Link]

  • Saito, T., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Dandepally, S. R., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]

  • Zheng, G., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4579-4602. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • He, Q., et al. (2024). Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • ResearchGate. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Available from: [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Available from: [Link]

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Da Silva, E. F., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. Available from: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • SciSpace. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity. Available from: [Link]

  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry. Available from: [Link]

  • Rowan University. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D>3> Receptor (D>3>R). Available from: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Available from: [Link]

  • MDPI. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Available from: [Link]

  • He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry. Available from: [Link]

Sources

scale-up synthesis of N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up for the Synthesis of N-(Cyclopropylmethyl)-2-butanamine

Executive Summary This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of N-(Cyclopropylmethyl)-2-butanamine. By leveraging a chemoselective reductive amination strategy with Sodium triacetoxyborohydride (STAB), we eliminate the risks of overalkylation and cyclopropane hydrogenolysis, ensuring high atom economy and product purity suitable for downstream pharmaceutical applications.

Strategic Route Selection & Retrosynthetic Causality

The target secondary amine, N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4)[1], presents a specific synthetic challenge. Direct alkylation of primary amines (e.g., sec-butylamine) with alkyl halides is notoriously difficult to control, inevitably leading to statistical mixtures of secondary and undesired tertiary amines[2].

To circumvent this, reductive amination is deployed as the industry standard for selectively synthesizing secondary amines[2]. We selected the condensation of cyclopropanecarboxaldehyde (CPCA) with sec-butylamine over the alternative route (2-butanone and cyclopropylmethanamine). Aldehydes are significantly more electrophilic than ketones, ensuring rapid, quantitative imine formation even when reacting with a sterically hindered, branched primary amine like sec-butylamine.

Mechanistic Pathway & Reagent Selection

The reaction proceeds via the initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which rapidly dehydrates to yield an electrophilic iminium ion[3].

Selecting the appropriate hydride source is the most critical parameter for scale-up. While catalytic hydrogenation (H 2​ , Pd/C) is highly atom-economical, the cyclopropyl ring is highly sensitive. The N-substituent in aminocyclopropanes can promote unwanted carbon-carbon bond cleavage and ring-opening under forcing reductive conditions[4].

To preserve the cyclopropyl pharmacophore, a mild hydride reagent is required. Sodium cyanoborohydride (NaBH 3​ CN) is classically used because it selectively reduces iminium ions over unreacted aldehydes[2]. However, NaBH 3​ CN generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup, creating severe Environment, Health, and Safety (EHS) liabilities. Therefore, we utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc) 3​ ). STAB is a mild, general, and highly selective reducing agent that operates efficiently without the toxicity risks associated with cyanoborohydrides[2][5].

Mechanism A Cyclopropanecarboxaldehyde + sec-Butylamine B Hemiaminal Formation A->B C Dehydration (-H2O) B->C D Iminium Ion Intermediate C->D E Hydride Attack [NaBH(OAc)3] D->E F N-(Cyclopropylmethyl)- 2-butanamine E->F

Mechanistic pathway of the chemoselective reductive amination using STAB.

Process Optimization & Quantitative Data

Prior to pilot-scale execution, the reaction conditions were optimized to maximize yield while minimizing ring-opened impurities. Ethyl acetate (EtOAc) was identified as the optimal solvent, providing excellent solubility for STAB while facilitating a seamless aqueous workup.

EntryReducing Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (GC-FID)Causality / Notes
1H 2​ (1 atm), 10% Pd/CMeOH251265%82%Significant cyclopropane ring cleavage[4].
2NaBH 3​ CN (1.2 eq)MeOH25688%95%High HCN toxicity risk during workup[2].
3NaBH(OAc) 3​ (1.5 eq)THF20592%98%Good yield, but THF complicates phase separation.
4NaBH(OAc) 3​ (1.5 eq)EtOAc20596%>99%Optimal condition; highly scalable and safe[5].

Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. It relies on strict In-Process Controls (IPCs) to ensure each chemical transformation is complete before proceeding, preventing the accumulation of reactive intermediates.

Workflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup & Isolation R1 Charge EtOAc & CPCA Cool to 10°C S1 Add sec-Butylamine Stir 2h at 20°C R1->S1 IPC1 IPC 1: GC-FID (>95% Imine) S1->IPC1 S2 Portion-wise Addition of NaBH(OAc)3 at 5°C IPC1->S2 IPC2 IPC 2: GC-FID (Imine Consumption) S2->IPC2 W1 Quench with 10% NaHCO3 Phase Separation IPC2->W1 IPC3 IPC 3: Aqueous pH > 7.5 W1->IPC3 P1 Vacuum Distillation Pure Product IPC3->P1

Self-validating pilot-scale process workflow with integrated IPCs.

Step-by-Step Methodology:

Phase 1: Imine Formation

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N 2​ . Charge with 10 L of anhydrous Ethyl Acetate (EtOAc).

  • Aldehyde Addition: Charge 1.00 kg (14.26 mol, 1.0 eq) of Cyclopropanecarboxaldehyde (CPCA). Set the jacket temperature to cool the mixture to 10°C.

  • Amine Addition: Using an addition funnel, slowly add 1.10 kg (14.97 mol, 1.05 eq) of sec-Butylamine over 30 minutes. Maintain the internal temperature below 25°C (mildly exothermic).

  • Condensation: Stir the reaction mixture at 20°C for 2 hours.

  • Validation (IPC 1): Sample the mixture and analyze via GC-FID. Proceed to Phase 2 only when CPCA consumption is >95% and the imine peak is dominant. Causality: Premature addition of the reducing agent will irreversibly reduce unreacted aldehyde to cyclopropylmethanol, drastically reducing yield.

Phase 2: Chemoselective Reduction 6. Cooling: Chill the reactor to an internal temperature of 5°C. 7. Hydride Addition: Add 4.53 kg (21.39 mol, 1.5 eq) of Sodium triacetoxyborohydride (STAB) portion-wise over 2 hours. Ensure vigorous stirring to prevent clumping. Maintain the internal temperature below 15°C. 8. Reduction: Warm the reactor to 20°C and stir for 5 hours. 9. Validation (IPC 2): Sample the organic layer and analyze via GC-FID. The reaction is complete when the imine intermediate is <1% (Area%).

Phase 3: Quench and Isolation 10. Quench: Cool the reactor to 10°C. Slowly add 10 L of a 10% w/w aqueous NaHCO 3​ solution. Caution: Vigorous gas evolution (CO 2​ ) will occur as unreacted STAB and acetic acid byproducts are neutralized. 11. Validation (IPC 3): Test the pH of the aqueous layer. It must be >7.5. Causality: If the pH remains acidic, the target secondary amine will protonate into a water-soluble acetate salt and be lost in the aqueous waste stream. 12. Phase Separation: Allow the layers to settle for 30 minutes. Separate and discard the lower aqueous layer. Wash the organic layer with 5 L of brine. 13. Concentration & Distillation: Transfer the organic layer to a rotary evaporator and remove EtOAc under reduced pressure. Transfer the crude oil to a short-path distillation setup. Distill under vacuum (e.g., ~60-70°C at 10 mmHg) to afford N-(Cyclopropylmethyl)-2-butanamine as a clear, colorless liquid.

Sources

Troubleshooting & Optimization

minimizing byproduct formation in N-(Cyclopropylmethyl)-2-butanamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As researchers and drug development professionals, synthesizing secondary amines like N-(Cyclopropylmethyl)-2-butanamine requires precise control over reaction kinetics to prevent yield-destroying side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you eliminate byproducts such as overalkylated tertiary amines and prematurely reduced alcohols.

Reaction Architecture & Mechanistic Logic

To synthesize N-(Cyclopropylmethyl)-2-butanamine, you must first choose the correct synthetic vector.

Strategic Route Selection: While you could theoretically synthesize this molecule by reacting cyclopropanecarboxaldehyde with 2-butanamine, aldehydes are highly electrophilic and notoriously prone to overalkylation (dialkylation of the primary amine)[1]. By choosing the ketone route—reacting 2-butanone with cyclopropylmethanamine —the resulting secondary amine becomes sterically hindered. This steric bulk naturally suppresses the formation of tertiary amine byproducts[1].

The direct reductive amination proceeds via an iminium ion intermediate, which must be selectively reduced before the starting ketone is destroyed.

ReactionPathway SM Starting Materials (2-Butanone + Cyclopropylmethanamine) Iminium Iminium Intermediate (Requires pH 4-5) SM->Iminium Condensation (-H2O) Alcohol Byproduct: 2-Butanol (Premature Reduction) SM->Alcohol Strong Hydride (e.g., NaBH4) Product Target Secondary Amine N-(Cyclopropylmethyl)-2-butanamine Iminium->Product Selective Reduction (STAB / NaBH3CN) TertAmine Byproduct: Tertiary Amine (Overalkylation) Product->TertAmine Excess Carbonyl + Reductant

Reaction pathway of N-(Cyclopropylmethyl)-2-butanamine synthesis and byproduct diversion routes.

Troubleshooting Guides & FAQs

Q1: I am seeing significant amounts of 2-butanol (alcohol byproduct) instead of my target secondary amine. Why is this happening?

A: This is caused by the premature reduction of the starting ketone (2-butanone) before it can condense with cyclopropylmethanamine to form the iminium intermediate[2].

  • The Causality: If you are using Sodium Borohydride (NaBH₄), the hydride transfer to the carbonyl oxygen is too rapid. NaBH₄ does not wait for the imine to form[2].

  • The Solution: Switch to a milder, selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB unreactive toward ketones but highly reactive toward the more electrophilic iminium ions[3].

Q2: My LC-MS shows a mass corresponding to a tertiary amine. How do I prevent overalkylation?

A: Overalkylation occurs when your newly formed product (N-(Cyclopropylmethyl)-2-butanamine) reacts with another equivalent of 2-butanone to form a new iminium ion, which is subsequently reduced[4].

  • The Causality: This is typically a stoichiometry issue. If the ketone is in excess, the secondary amine will act as a nucleophile and continue reacting[5].

  • The Solution: Always use a slight molar excess of the primary amine (1.05 to 1.1 equivalents of cyclopropylmethanamine) relative to the ketone[5]. This ensures all the ketone is consumed in the first amination step, leaving none available for tertiary amine formation.

Q3: The reaction stalls, and I see unreacted starting materials along with imine hydrolysis products. What went wrong?

A: The formation of the iminium ion is highly pH-dependent.

  • The Causality: If the pH is too high, the carbonyl oxygen of 2-butanone isn't protonated, halting nucleophilic attack. If the pH is too low (<3), the basic cyclopropylmethanamine is completely protonated into an unreactive ammonium salt[2]. Furthermore, water is a byproduct of imine formation; excess water drives the equilibrium backward, hydrolyzing the imine[2].

  • The Solution: Maintain a mildly acidic environment (pH 4–5) by adding 1.0 equivalent of glacial acetic acid[3]. Conduct the reaction in an anhydrous aprotic solvent like 1,2-Dichloroethane (DCE) to prevent hydrolysis[1].

Q4: Is there a risk of opening the cyclopropyl ring during this synthesis?

A: Under standard reductive amination conditions using STAB or NaBH₃CN, the cyclopropyl ring is highly stable. Ring-opening typically requires harsh Lewis acids, high temperatures, or transition metal catalysts (like Pd/C under high-pressure H₂). By utilizing mild hydride donors at room temperature, the cyclopropylmethyl moiety is preserved.

Reagent Selection Data

To minimize byproducts, selecting the correct hydride source is the most critical variable. Below is a quantitative and qualitative comparison of common reducing agents for this specific workflow.

Reducing AgentReactivity toward CarbonylsReactivity toward IminiumByproduct Risk ProfileRecommendation for this Synthesis
Sodium Borohydride (NaBH₄) High (Rapid reduction)HighHigh: Generates 2-butanol via premature reduction[2].Not Recommended
Sodium Cyanoborohydride (NaBH₃CN) Low (at pH > 4)HighModerate: Risk of toxic HCN gas generation upon aqueous workup[1].Acceptable , but requires strict pH control and toxic waste handling.
Sodium Triacetoxyborohydride (STAB) Very LowExtremely HighLow: Highly selective, non-toxic byproducts, one-pot compatible[1].Optimal Choice

Self-Validating Experimental Protocol

The following protocol utilizes STAB to synthesize N-(Cyclopropylmethyl)-2-butanamine. It is designed as a self-validating system, meaning each step contains physical or analytical checks to ensure the reaction is proceeding correctly before moving forward.

Step 1: Imine Condensation

  • Action: In an oven-dried flask under nitrogen, dissolve 2-butanone (1.0 eq, 10 mmol) and cyclopropylmethanamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 30 mL).

  • Causality: The slight excess of amine prevents overalkylation[5]. Anhydrous DCE prevents the hydrolysis of the iminium intermediate[1].

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise to the stirring solution.

  • Validation Check: Spot a drop of the mixture onto pH paper. It must read between pH 4 and 5.

  • Causality: Acetic acid protonates the ketone to accelerate iminium formation without degrading the STAB reagent[3].

Step 3: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Validation Check: You should observe mild effervescence (hydrogen gas evolution).

  • Causality: Portion-wise addition controls the exothermic release of gas, preventing thermal degradation of the intermediate iminium ion[5].

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS or TLC (using a ninhydrin stain). The reaction is self-validated as complete when the 2-butanone spot disappears and a new, UV-inactive, ninhydrin-positive spot (the secondary amine) appears.

Step 5: Quench and Workup

  • Action: Slowly quench the reaction by adding 25 mL of saturated aqueous NaHCO₃ solution.

  • Validation Check: Vigorous foaming will occur as CO₂ is released. Wait until all foaming completely subsides[6].

  • Causality: The bicarbonate neutralizes the acetic acid and safely decomposes any unreacted STAB[6]. Extract the aqueous layer with Dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(Cyclopropylmethyl)-2-butanamine.

Sources

troubleshooting failed reductive amination of 2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the reductive amination of 2-butanamine.

Because 2-butanamine is an α -branched primary amine, the steric bulk of its sec-butyl group fundamentally alters the kinetics of hemiaminal formation and imine dehydration. This guide bypasses generic advice to focus on the causality behind these failures, providing you with self-validating protocols to ensure experimental success.

Diagnostic Workflow

TroubleshootingWorkflow Start Failed Reductive Amination of 2-Butanamine Check1 Is the carbonyl reduced to the corresponding alcohol? Start->Check1 Sol1 Switch to NaBH(OAc)3 or use stepwise method Check1->Sol1 Yes Check2 Is the imine intermediate forming? (Check LC-MS/NMR) Check1->Check2 No End Successful Secondary Amine Sol1->End Sol2 Steric hindrance. Add Ti(OiPr)4 or molecular sieves Check2->Sol2 No Check3 Is the imine failing to reduce to the amine? Check2->Check3 Yes Sol2->End Sol3 Add 1-2 eq AcOH to lower pH and activate reducing agent Check3->Sol3 Yes Check4 Are you observing tertiary amine (over-alkylation)? Check3->Check4 No Sol3->End Sol4 Use excess 2-butanamine or slow addition of carbonyl Check4->Sol4 Yes Check4->End No Sol4->End

Figure 1: Diagnostic decision tree for troubleshooting 2-butanamine reductive amination failures.

Core Troubleshooting Q&A

Q1: Why am I recovering the corresponding alcohol instead of my target secondary amine? Causality: You are experiencing a chemoselectivity failure. The steric bulk of the sec-butyl group on 2-butanamine drastically slows down the nucleophilic attack on the carbonyl. If you are using a strong, unhindered reducing agent like sodium borohydride (NaBH 4​ ) in a direct (one-pot) reaction, the rate of direct carbonyl reduction outpaces the rate of imine formation[1]. Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc) 3​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it exceptionally mild. It will not reduce most aldehydes and ketones at room temperature, giving the sterically hindered 2-butanamine the necessary time to form the imine, which is then selectively reduced[2].

Q2: My reaction with 2-butanamine stalls at the imine/hemiaminal intermediate. How do I drive it to completion? Causality: The equilibrium of imine formation generates water. For sterically hindered amines like 2-butanamine, this equilibrium constant is highly unfavorable, often stalling at the hemiaminal stage or reverting to starting materials. Solution: You must manipulate the thermodynamic equilibrium. There are two field-proven approaches:

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr) 4​ ). It acts as both a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity. This forces the hindered 2-butanamine to attack and traps the intermediate for subsequent reduction[3].

  • Physical Dehydration: Add anhydrous magnesium sulfate (MgSO 4​ ) or activated 4Å molecular sieves directly to the reaction mixture before introducing the reducing agent.

Q3: I am observing over-alkylation (tertiary amine formation). How can I restrict the reaction to mono-alkylation? Causality: Although the steric bulk of 2-butanamine inherently reduces the likelihood of over-alkylation compared to unhindered primary amines, highly reactive electrophiles (e.g., formaldehyde or unhindered aliphatic aldehydes) can still undergo a second reductive amination with your newly formed secondary amine[1]. Solution:

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of 2-butanamine relative to the carbonyl compound.

  • Stepwise Protocol: Pre-form the imine completely in methanol or 1,2-dichloroethane (DCE) before adding the reducing agent. This ensures no free carbonyl is available to react with the secondary amine product[2].

Reagent Selection & Chemoselectivity

To ensure you are matching the correct hydride source to the steric demands of 2-butanamine, consult the quantitative comparison below:

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Relative Hydride ReactivityToxicity ProfileOptimal pH RangeRecommended Use Case for 2-Butanamine
NaBH 4​ PoorHighLow8 – 10Stepwise reductive amination only (imine pre-formed in MeOH)[2].
NaBH 3​ CN GoodModerateHigh (HCN gas risk)5 – 7Reactions requiring Ti(OiPr) 4​ activation or acid-sensitive substrates[3].
NaBH(OAc) 3​ ExcellentLowLow4 – 6Direct one-pot amination (The Gold Standard)[2].

Self-Validating Protocol: One-Pot Reductive Amination using NaBH(OAc) 3​

This methodology is designed as a self-validating system. Do not proceed to the reduction step until the in-process validation confirms imine formation.

Materials Required:

  • Carbonyl compound (Aldehyde/Ketone) (1.0 eq)

  • 2-butanamine (1.2 eq)

  • Glacial acetic acid (1.0 - 2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N 2​ /Ar), dissolve the carbonyl compound in anhydrous DCE to achieve a 0.2 M concentration.

  • Amine Addition: Add 2-butanamine (1.2 eq) to the stirring solution. Causality: The slight molar excess compensates for the amine's volatility and helps drive the unfavorable equilibrium forward.

  • Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq). Causality: This lowers the pH to approximately 5, protonating the carbonyl oxygen to overcome the steric hindrance of the sec-butyl group during the initial nucleophilic attack[2].

  • Equilibration & Validation (CRITICAL): Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Check: Pull a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS or GC-MS. Do not proceed until you verify the disappearance of the carbonyl mass and the appearance of the imine intermediate.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc) 3​ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

  • Completion: Stir the reaction at room temperature for 2 to 12 hours. Monitor the consumption of the imine via TLC or LC-MS.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (pH ~8) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

optimizing reaction conditions for N-alkylation with cyclopropylmethyl halides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of N-alkylation workflows—particularly the attachment of cyclopropylmethyl groups to complex secondary amines (e.g., the conversion of noroxymorphone to naltrexone or norbuprenorphine to buprenorphine).

This guide is designed to move beyond basic troubleshooting. By understanding the underlying thermodynamic and kinetic principles of your reaction system, you can eliminate over-alkylation, prevent ring-opening side reactions, and establish a self-validating, highly reproducible protocol.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of ring-opened (homoallylic) impurities in my final product? A1: The cyclopropylmethyl group is highly sensitive to reaction conditions that promote single-electron transfer (SET). The cyclopropylmethyl radical is a classic "radical clock" that rapidly undergoes ring-opening to form a 3-butenyl (homoallylic) radical at a rate constant of approximately 1×108 s−1 [1]. If your reaction conditions inadvertently trigger a radical pathway—often due to trace transition metal impurities, exposure to light, or peroxide-forming solvents—this rapid rearrangement outcompetes the desired SN​2 alkylation[2]. Causality & Solution: You must enforce a strict SN​2 pathway. Degas your solvents to remove oxygen (a radical initiator), avoid strong Lewis acids that could generate a cyclopropylmethyl cation (which undergoes Wagner-Meerwein rearrangement), and shield the reaction from light if using highly reactive iodides.

Q2: My reaction yields significant amounts of over-alkylated (quaternary ammonium) and O-alkylated side products. How can I control chemoselectivity? A2: Over-alkylation occurs when the localized concentration of the highly reactive electrophile (Cyclopropylmethyl Bromide, CPMB) is too high relative to the amine, or when the temperature exceeds the optimal thermodynamic window (>70 °C)[3]. Causality & Solution: Switch your alkylating agent from CPMB to and add a catalytic amount of an iodide salt (e.g., NaI or KI)[4]. This initiates an in situ Finkelstein reaction. Because CPMC is relatively unreactive, the NaI slowly converts it into the highly reactive Cyclopropylmethyl Iodide (CPMI). The CPMI is immediately consumed by the amine. This kinetic bottleneck ensures the active electrophile is kept at a near-zero steady-state concentration, statistically favoring mono-alkylation and preventing the formation of quaternary salts[4].

Q3: What is the optimal base and solvent combination for high-yield mono-N-alkylation? A3: The base must be perfectly pKa​ -matched to neutralize the generated hydrohalic acid without deprotonating less nucleophilic functional groups (like phenols), which would lead to O-alkylation. Causality & Solution: Mild inorganic acid scavengers like KHCO3​ or NaHCO3​ are vastly superior to strong bases (e.g., CsOH ) or organic amines (e.g., Triethylamine)[5]. For solvents, combined with a trace amount of water (approx. 2-5% v/v) provides the exact polarity needed to stabilize the SN​2 transition state while solubilizing the inorganic bicarbonate surface to facilitate proton transfer[3].

Part 2: Quantitative Data & Parameter Optimization

To standardize your workflow, benchmark your current conditions against the optimized parameters summarized below:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Alkylating Agent Cyclopropylmethyl Bromide (CPMB)Cyclopropylmethyl Chloride (CPMC) + NaICPMB creates a high burst of electrophilicity leading to over-alkylation. CPMC + NaI generates the reactive iodide in situ at a controlled steady-state[4].
Base Triethylamine (TEA) or CsOH KHCO3​ or NaHCO3​ Strong bases promote O-alkylation and substrate degradation. Bicarbonates neutralize HI without deprotonating less nucleophilic sites[5].
Solvent Pure DMF or TolueneN-ethyl-2-pyrrolidone (NEP) + trace H2​O Trace water solubilizes the inorganic base, facilitating proton transfer. NEP provides optimal polarity for the SN​2 transition state[3].
Temperature > 80 °C55 °C – 60 °CTemperatures above 70 °C provide the activation energy required for quaternary ammonium salt formation and radical initiation[3].

Part 3: Self-Validating Experimental Protocol

Objective: Chemoselective synthesis of mono-N-cyclopropylmethyl APIs (e.g., Naltrexone from Noroxymorphone) with <0.5% over-alkylation.

Step 1: Reagent Preparation & Deoxygenation

  • Suspend the secondary amine (1.0 eq) and KHCO3​ (1.5 eq) in N-ethyl-2-pyrrolidone (NEP) containing 5% v/v water.

  • Causality Check: Degas the solvent mixture with nitrogen for 15 minutes. Removing dissolved oxygen prevents the initiation of single-electron transfer (SET) pathways that trigger cyclopropylmethyl radical ring-opening.

Step 2: Finkelstein Activation

  • Add Cyclopropylmethyl Chloride (CPMC) (1.2 eq) and a catalytic amount of Sodium Iodide (NaI) (0.1 eq).

  • Causality Check: The in situ generation of Cyclopropylmethyl Iodide ensures the electrophile is consumed as fast as it is generated, preventing the accumulation that leads to quaternary amine formation[4].

Step 3: Controlled Alkylation

  • Heat the reaction mixture to 60 °C. Maintain strict temperature control.

  • Self-Validation (IPC): At t=6 hours, pull an aliquot for HPLC analysis. The reaction is self-validating if the ratio of mono-alkylated product to starting material is >95:5, and the quaternary ammonium impurity is <0.5%[5]. If the reaction stalls, verify the presence of trace water, which is required to solubilize the KHCO3​ surface.

Step 4: Isolation

  • Cool to room temperature, dilute with water to precipitate the product, and filter. Wash with cold water to remove NEP and inorganic salts.

Part 4: Mechanistic & Workflow Visualizations

G Amine Secondary Amine (Nucleophile) Product Mono-N-Alkylated Product (High Yield) Amine->Product SN2 Attack CPMC Cyclopropylmethyl Chloride (Stable Precursor) CPMI Cyclopropylmethyl Iodide (Transient Electrophile) CPMC->CPMI Halide Exchange Catalyst NaI / KI Catalyst (Finkelstein) Catalyst->CPMI CPMI->Product Base KHCO3 / NaHCO3 (Acid Scavenger) Base->Product HI Neutralization

Finkelstein-assisted in situ generation of transient electrophiles to prevent over-alkylation.

G CPMX Cyclopropylmethyl Halide Radical Cyclopropylmethyl Radical CPMX->Radical SET / Light / Trace Metals SN2 Concerted SN2 Pathway CPMX->SN2 Polar Aprotic Solvent RingOpen Homoallylic Radical Radical->RingOpen k ~ 10^8 s^-1 Rearrangement Product Target Mono-Alkyl Amine SN2->Product SideProduct Ring-Opened Impurities RingOpen->SideProduct

Mechanistic divergence illustrating the radical clock ring-opening versus the desired SN2 pathway.

References

  • Title: US20110269964A1 - N-Alkylation of Opiates Source: Google Patents URL
  • Title: Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis Source: KAUST Repository / ACS Catalysis URL: [Link]

  • Title: WO2013164383A1 - Method for the manufacturing of naltrexone Source: Google Patents URL
  • Title: US8580963B2 - Method for the manufacturing of naltrexone Source: Google Patents URL

Sources

improving the yield of N-(Cyclopropylmethyl)-2-butanamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center & Knowledge Base for amine synthesis optimization. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical mechanism and benchtop execution.

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often results in complex mixtures of secondary and tertiary amines[1]. To synthesize a secondary amine like N-(Cyclopropylmethyl)-2-butanamine with high yield and purity, reductive amination is the gold standard[2].

Below, you will find our field-proven methodologies, mechanistic insights, and a comprehensive troubleshooting matrix to help you optimize your workflows.

Mechanistic Insights & Pathway Selection

When synthesizing N-(Cyclopropylmethyl)-2-butanamine, you have two theoretical reductive amination pathways:

  • Pathway A: Cyclopropylmethanamine + 2-Butanone

  • Pathway B: 2-Butanamine + Cyclopropanecarboxaldehyde

Causality for Pathway Selection: We strongly recommend Pathway B . Aldehydes are significantly more electrophilic and less sterically hindered than ketones[2]. 2-Butanone possesses adjacent bulky alkyl groups that kinetically hinder hemiaminal formation. By utilizing cyclopropanecarboxaldehyde, imine formation is rapid and thermodynamically favorable, which suppresses the direct reduction of the carbonyl to an unwanted alcohol byproduct.

Workflow A Cyclopropanecarboxaldehyde + 2-Butanamine B Hemiaminal Intermediate A->B Nucleophilic Addition E Alcohol Byproduct (Premature Reduction) A->E Direct Reduction C Imine (Schiff Base) B->C Dehydration (-H2O) D N-(Cyclopropylmethyl)- 2-butanamine C->D Hydride Transfer F Tertiary Amine (Over-alkylation) D->F Excess Aldehyde

Mechanistic pathway and side reactions in N-(Cyclopropylmethyl)-2-butanamine synthesis.

Quantitative Reagent Comparison

The choice of reducing agent dictates whether imine formation can occur in situ or must be strictly pre-formed[3]. Sodium triacetoxyborohydride (STAB) is preferred over Sodium cyanoborohydride to avoid toxic cyanide waste streams[1].

Reducing AgentOperating TempImine Pre-formationTypical Yield (%)Over-alkylation RiskAlcohol Byproduct
NaBH₄ 0 °CMandatory (Strict)45 - 55%HighHigh (>20%)
NaBH₃CN 25 °COptional (pH 5-6)75 - 85%ModerateLow (<5%)
NaBH(OAc)₃ 25 °CRecommended (1-2h)88 - 95%LowMinimal (<2%)
H₂ / Pd-C 25 °C, 1 atmMandatory60 - 70%ModerateLow (<5%)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes built-in validation steps to ensure the reaction does not proceed to the reduction phase until the intermediate is fully formed, eliminating guesswork.

Reagents:

  • 2-Butanamine (1.0 equiv)

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial acetic acid (1.0 equiv)

  • Activated 3Å Molecular Sieves (200 mg/mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under inert gas (N₂ or Ar). Add the activated 3Å molecular sieves.

  • Amine Charging: Dissolve 2-butanamine (1.0 equiv) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5.

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack while preventing complete protonation (and thus deactivation) of the amine nucleophile.

  • Carbonyl Addition: Cool the mixture to 0 °C. Add cyclopropanecarboxaldehyde (1.0 equiv) dropwise via an addition funnel.

    • Causality: Dropwise addition minimizes exothermic side reactions and prevents local excesses of aldehyde, which is the primary cause of tertiary amine over-alkylation.

  • Imine Pre-formation (Self-Validation Step): Stir the reaction at room temperature for 2 hours.

    • Validation Check: Analyze an aliquot via GC-MS or TLC. Do not proceed to step 6 until the aldehyde peak is completely consumed. If unreacted aldehyde remains, verify the integrity of your molecular sieves.

  • Reduction: Cool the reaction back to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Causality: STAB is sterically bulky and selectively reduces the protonated iminium ion over any residual trace aldehyde[3].

  • Completion: Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Matrix & FAQs

Troubleshooting Start Low Yield Detected Check1 GC-MS: High Alcohol? Start->Check1 Fix1 Pre-form imine for 2h before adding STAB Check1->Fix1 Yes Check2 GC-MS: Tert-Amine? Check1->Check2 No Fix2 Adjust stoichiometry to 1:1 Use bulky reducing agent Check2->Fix2 Yes Check3 Unreacted Starting Material? Check2->Check3 No Fix3 Add 3Å Molecular Sieves or MgSO4 to remove H2O Check3->Fix3 Yes

Diagnostic workflow for resolving low yields in secondary amine reductive amination.

Q: My GC-MS shows a large peak for cyclopropylmethanol. How do I prevent this? A: This indicates premature reduction of the aldehyde before it can form the imine. While STAB is highly selective for iminium ions, it can still slowly reduce aldehydes if given the opportunity. Ensure you implement a strict 2-hour imine pre-formation step before adding the reducing agent[3].

Q: I am detecting N,N-bis(cyclopropylmethyl)-2-butanamine (tertiary amine). What went wrong? A: Reductive amination can proceed sequentially if the newly formed secondary amine product reacts with excess aldehyde[1]. To prevent this over-alkylation:

  • Strictly control your stoichiometry to exactly 1:1.

  • Ensure the aldehyde is added dropwise to the amine, never vice versa.

  • Stick to STAB; its steric bulk heavily hinders the reduction of the highly congested tertiary iminium intermediate.

Q: The reaction stalls at 60% conversion with unreacted starting materials. How can I drive it to completion? A: The condensation of the amine and aldehyde releases one equivalent of water, creating a reversible equilibrium. If water is not actively removed, the reaction stalls. Incorporate activated 3Å molecular sieves or a chemical dehydrating agent (like MgSO₄) into the reaction mixture during the pre-formation step to sequester water and drive the equilibrium entirely toward the Schiff base.

References

  • Source: masterorganicchemistry.
  • Source: chemrxiv.
  • Source: sigmaaldrich.

Sources

stability and degradation pathways of N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(Cyclopropylmethyl)-2-butanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this secondary amine. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs) on Stability and Handling

Question 1: What are the primary factors that can cause the degradation of N-(Cyclopropylmethyl)-2-butanamine?

N-(Cyclopropylmethyl)-2-butanamine, as a secondary amine, is susceptible to several degradation pathways. The primary factors of concern are:

  • Oxidative Degradation: This is often the main cause of solvent loss for amines.[1] The presence of oxygen, metal ions, and impurities from flue gas like NOx and SOx can promote oxidation.[1] The degradation can proceed through hydrogen abstraction or electron transfer, leading to the formation of amine radicals.[1] For secondary amines, studies have shown they can exhibit higher degradation rates compared to primary and tertiary amines.[2][3]

  • Thermal Degradation: High temperatures, especially in the presence of CO2, can lead to thermal degradation.[3] However, in the absence of CO2, many amines are relatively stable even at elevated temperatures.[4]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While aliphatic amines do not absorb light in the tropospheric range, the presence of other chromophores can sensitize photodegradation.[5][6]

  • pH-Dependent Hydrolysis: While amides are known for their stability to hydrolysis, the amine functional group itself can be involved in acid-base reactions that may influence its stability in solution.[7] For some cyclopropylamines, hydrolytic degradation has been observed under high pH conditions.[8]

Question 2: What are the recommended storage and handling conditions for N-(Cyclopropylmethyl)-2-butanamine?

To ensure the integrity of N-(Cyclopropylmethyl)-2-butanamine, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[9] Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[9] Some amines are light-sensitive, so storage in an amber vial or in the dark is advisable.[10]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Take precautions against static discharge.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[9][11]

Troubleshooting Guide for Unexpected Experimental Results

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing N-(Cyclopropylmethyl)-2-butanamine. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates the presence of impurities or degradation products. Here’s a systematic approach to troubleshoot this issue:

  • Verify the Purity of Your Starting Material: Re-analyze a freshly opened or newly acquired sample of N-(Cyclopropylmethyl)-2-butanamine to confirm its initial purity.

  • Investigate Potential Degradation: If the new peaks appear over time or after subjecting the sample to certain experimental conditions, it is likely due to degradation. Consider the following:

    • Oxidation: Has the sample been exposed to air for an extended period? The presence of oxygen can lead to oxidative degradation products.

    • Thermal Stress: Was the sample heated? Thermal degradation can occur at elevated temperatures.[12]

    • Photodegradation: Has the sample been exposed to light? Photodegradation can lead to the formation of new compounds.[6]

    • pH Effects: Is the sample in an acidic or basic solution? The pH of the medium can influence stability.

  • Characterize the Unknown Peaks: Use a mass spectrometer (MS) coupled with your chromatography system (e.g., LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for identifying the degradation products.

Issue 2: The concentration of my N-(Cyclopropylmethyl)-2-butanamine solution is decreasing over time, even when stored in the dark at low temperatures. What could be happening?

A decrease in the concentration of the parent compound suggests instability. Here are some potential causes and troubleshooting steps:

  • Adsorption to Container Surfaces: Amines can be "sticky" and adsorb to glass or plastic surfaces. Try using silanized glass vials to minimize adsorption.

  • Slow Oxidation: Even at low temperatures, slow oxidation can occur if the solution is not properly deoxygenated and stored under an inert atmosphere.

  • Reaction with Solvent or Buffer Components: Ensure that your solvent and any buffer components are compatible with secondary amines. For example, avoid acidic conditions that could lead to salt formation and potential precipitation if solubility is an issue.

  • Evaporation: Ensure your containers are tightly sealed to prevent the evaporation of a volatile solvent, which would concentrate the analyte, or the evaporation of the analyte itself if it is volatile.

Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[12][13][14]

Objective

To intentionally degrade N-(Cyclopropylmethyl)-2-butanamine under controlled stress conditions to identify its degradation pathways and products. A typical target for degradation is 10-20%.[13]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of N-(Cyclopropylmethyl)-2-butanamine Control Unstressed Control Sample (Stored at -20°C in the dark) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 80°C, solid or solution) Prep->Thermal Expose to Stress Photo Photolytic Degradation (e.g., UV/Vis light, RT) Prep->Photo Expose to Stress Analyze Analyze all samples by Stability-Indicating Method (e.g., LC-MS) Neutralize Neutralize Acid/Base Samples Neutralize->Analyze Compare Compare stressed samples to control Analyze->Compare Identify Identify & Characterize Degradation Products Compare->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of N-(Cyclopropylmethyl)-2-butanamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).[15]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.[15]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a sample of the solid compound or the stock solution in an oven at 80°C for a specified time.[12]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a combination of UV and visible light. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including the unstressed control) using a stability-indicating analytical method, such as reverse-phase HPLC with UV and MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.

    • Use the MS data to determine the mass of the degradation products.

    • Propose structures for the degradation products based on their mass and the likely degradation pathways.

Potential Degradation Pathways of N-(Cyclopropylmethyl)-2-butanamine

Based on the known chemistry of secondary amines, the following degradation pathways can be hypothesized for N-(Cyclopropylmethyl)-2-butanamine:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Ring Opening cluster_photolytic Photolytic Cleavage cluster_downstream Downstream Products Parent N-(Cyclopropylmethyl)-2-butanamine N_Oxide N-Oxide Parent->N_Oxide Oxidation (N) Imine Imine Intermediate Parent->Imine Oxidation (alpha-C) Hydroxylamine Hydroxylamine Parent->Hydroxylamine Oxidation (N) Ring_Opened Ring-Opened Product (under harsh acidic conditions) Parent->Ring_Opened Acid-catalyzed ring opening Cleavage_Products N-C Bond Cleavage Products (e.g., Cyclopropylmethyl radical + 2-butanamine radical) Parent->Cleavage_Products Photolysis Carbonyl Carbonyl Compounds (from Imine hydrolysis) Imine->Carbonyl Hydrolysis Amine_Fragments Smaller Amine Fragments Cleavage_Products->Amine_Fragments

Caption: Hypothesized degradation pathways.

  • Oxidation at the Nitrogen Atom: The lone pair of electrons on the nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide or a hydroxylamine.

  • Oxidation at the α-Carbon: Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen can lead to the formation of an imine intermediate.[16] This imine is susceptible to hydrolysis, which would yield a carbonyl compound (a ketone in this case) and an amine.[17][18]

  • N-Dealkylation: Cleavage of the N-cyclopropylmethyl or the N-sec-butyl bond could occur under photolytic or harsh thermal conditions.

  • Cyclopropyl Ring Opening: The cyclopropyl group is a strained ring system. Under strongly acidic conditions, the ring could potentially open to form a more stable carbocation, leading to rearranged products.[19]

Data Summary Table

The following table should be used to summarize the results of a forced degradation study.

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Productsm/z of Major Degradation Products
Control (Unstressed) 7200N/A
0.1 M HCl, 60°C 24
48
72
0.1 M NaOH, 60°C 24
48
72
3% H₂O₂, RT 24
48
72
80°C (Solid) 24
48
72
Photolysis (UV/Vis) 24
48
72

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega - ACS Publications. (2024).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025).
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. (2009).
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. (n.d.).
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. (2024).
  • SAFETY DATA SHEET. (2009).
  • Computer-Aided Insight into the Relative Stability of Enamines. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Atmospheric Degradation of Amines (ADA) | NILU. (2010).
  • Photolytic Degradation. (n.d.).
  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (n.d.).
  • Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways - ResearchGate. (n.d.).
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022).
  • Thermal degradation rates of different amines. | Download Table - ResearchGate. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021).
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC. (n.d.).
  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.).
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019).
  • N-(Cyclopropylmethyl)-2-butanamine | SCBT - Santa Cruz Biotechnology. (2026).
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light | Organic Letters - ACS Publications. (2023).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022).
  • Cyclopropylamine - Santa Cruz Biotechnology. (n.d.).
  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States | The Journal of Physical Chemistry A - ACS Publications. (2024).
  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - RSC Publishing. (2023).
  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2022).
  • CAS 626-23-3: N-(1-Methylpropyl)-2-butanamine | CymitQuimica. (n.d.).
  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (1984).
  • Hydrolysis of enamines - the University of Groningen research portal. (2017).
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021).
  • Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. (2014).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011).
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJRPC. (n.d.).
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. (2025).
  • DEVELOPMENT AND VALIDATE OF ANALYTICAL METHODS | FUJIMOTO CHEMICALS CO., LTD.. (n.d.).
  • (a) Degradation pathway of the initially disclosed cyclopropeneimine.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • N-Cyclopropylmelamine Pathway Map. (2001).

Sources

Technical Support Center: Purification of N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the isolation and purification of N-(Cyclopropylmethyl)-2-butanamine (CAS: 1019553-92-4). Synthesizing this secondary amine typically involves the reductive amination of 2-butanone with cyclopropylmethanamine (or conversely, cyclopropanecarboxaldehyde with 2-butanamine) using sodium triacetoxyborohydride (STAB).

While the synthesis is straightforward, the purification is notoriously challenging. The target molecule has a predicted pKa of ~11.19 and a relatively low boiling point of 148.8 °C [1]. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to separate your target secondary amine from unreacted primary amines, neutral organics, and boron complexes.

Mechanistic Workflow & Decision Tree

Before diving into specific troubleshooting, review the overarching purification logic. This workflow leverages the specific chemical properties of the reaction mixture to isolate the product without relying immediately on high-loss chromatography.

G Crude Crude Reaction Mixture (2° Amine, 1° Amine, Ketone, Boron Salts) Acidify Acidification (1M HCl, pH < 2) Extract with DCM Crude->Acidify OrgWaste Organic Phase (Ketone, Neutrals) -> Discard Acidify->OrgWaste Organic Layer AqPhase Aqueous Phase (Ammonium Salts, Boron Salts) Acidify->AqPhase Aqueous Layer Basify Basification (6M NaOH, pH > 12) Extract with DCM AqPhase->Basify AqWaste Aqueous Phase (Boron Salts) -> Discard Basify->AqWaste Aqueous Layer OrgPhase2 Organic Phase (1° & 2° Amines) Basify->OrgPhase2 Organic Layer Scavenger Add Wang Aldehyde Resin (Scavenge 1° Amine) OrgPhase2->Scavenger Filtration Filtration & Evaporation Scavenger->Filtration PureProduct Pure N-(Cyclopropylmethyl) -2-butanamine Filtration->PureProduct Filtrate

Workflow for the purification of N-(Cyclopropylmethyl)-2-butanamine.

Troubleshooting Guides & FAQs

Q1: Following the reductive amination with STAB, my crude ¹H-NMR shows persistent broad upfield peaks and poor baseline resolution. How do I clear this? A1:

  • The Causality: The broad peaks are indicative of boron-amine complexes. STAB and its byproducts form stable Lewis acid-base adducts with your highly basic secondary amine product. These neutral adducts are highly soluble in organic solvents and will co-extract with your product during a standard, rushed aqueous workup.

  • The Solution: You must forcefully disrupt the boron-amine complex prior to extraction. Quench the reaction mixture with 1M NaOH or saturated NaHCO₃ and stir vigorously for at least 60–90 minutes at room temperature. The extended hydrolysis time allows the aqueous base to outcompete the amine for the boron species, converting them into water-soluble borate salts.

  • Self-Validation: Perform a mini-workup in a GC vial; if the organic layer still shows a boron-complexed shift in NMR, increase the hydrolysis time or use a 10% Rochelle salt (sodium potassium tartrate) wash.

Q2: My reaction stalled, and I have a mixture of N-(Cyclopropylmethyl)-2-butanamine and unreacted primary amine. Acid-base extraction isn't separating them. What is the most efficient removal method? A2:

  • The Causality: Both the primary amine starting material and the secondary amine product have nearly identical pKa values (~11) and polarities, rendering standard acid-base extraction and simple distillation ineffective for precise separation.

  • The Solution: Employ a polymer-supported scavenger, specifically Wang aldehyde resin (polystyrene-carboxaldehyde) [2]. The primary amine possesses two N-H bonds and will undergo condensation with the resin-bound aldehyde to form a stable imine, covalently tethering it to the solid support. Your secondary amine product has only one N-H bond; it cannot dehydrate to form a stable imine and remains fully dissolved in the organic phase [3].

  • Self-Validation: Monitor the scavenging process by TLC (ninhydrin stain). The primary amine will stain a distinct color (often pink/purple) and will disappear from the supernatant as it binds to the resin.

Q3: I attempted to purify the crude mixture via flash chromatography on silica gel, but the product streaked severely across the column, resulting in poor recovery. A3:

  • The Causality: Silica gel is inherently acidic due to surface silanol (-SiOH) groups. Your secondary amine is a strong base. As the amine travels down the column, it undergoes continuous, reversible acid-base interactions with the stationary phase, causing severe tailing, band broadening, and irreversible chemisorption.

  • The Solution: Passivate the silica gel. Pre-treat your column by flushing it with 2-5% triethylamine (Et₃N) or ammonium hydroxide in your starting mobile phase (e.g., Hexanes/EtOAc). The Et₃N competitively binds to the acidic silanol sites, neutralizing them and allowing your secondary amine to elute as a tight, symmetrical band.

Standardized Experimental Protocols
Protocol A: Optimized Acid-Base Extraction for Amine Isolation

Objective: Isolate amines from neutral organics (unreacted ketone) and boron salts.

  • Acidification: To the crude reaction mixture dissolved in dichloromethane (DCM), add 1M HCl dropwise while stirring until the aqueous layer reaches pH < 2.

    • Causality: This protonates all amines (pKa ~11.19), converting them into highly water-soluble ammonium chlorides.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the organic layer (which contains unreacted ketone and neutral impurities). Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic neutrals.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 6M NaOH until the aqueous phase reaches pH > 12.

    • Self-Validation: Verify the pH with indicator strips. The solution must turn visibly cloudy as the freebase amine precipitates out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer with fresh DCM (3x). The deprotonated secondary amine is highly lipophilic and will partition entirely into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

    • Critical Warning: N-(Cyclopropylmethyl)-2-butanamine has a predicted boiling point of ~148.8 °C [1]. Do not exceed 30 °C on the rotary evaporator water bath, and monitor the mass constantly. Stop evaporation the moment the mass stabilizes to prevent volatilization of the pure product.

Protocol B: Selective Primary Amine Scavenging (Wang Aldehyde Resin)

Objective: Remove trace primary amine carryover from the secondary amine product without chromatography.

  • Resin Swelling: Suspend Wang aldehyde resin (3.0 equivalents relative to the estimated primary amine impurity) in a 1:1 mixture of DCM and Methanol. Allow it to swell for 15 minutes.

  • Scavenging Reaction: Add the crude amine mixture (recovered from Protocol A) to the resin suspension. Stir gently at room temperature for 12–16 hours [2].

    • Causality: Gentle agitation (rather than aggressive magnetic stirring) prevents the mechanical shearing of the polystyrene beads, which could clog filters and reduce scavenging efficiency.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin beads extensively with DCM and Methanol to ensure complete elution of the unbound secondary amine.

  • Concentration: Concentrate the filtrate in vacuo (observing the temperature warnings from Protocol A) to yield pure N-(Cyclopropylmethyl)-2-butanamine.

Quantitative Data: Method Comparison

Summarizing the efficacy of the discussed purification strategies for this specific molecular class:

Purification TechniqueTarget Impurity RemovedMechanism of ActionTypical Yield RecoveryScalability
Acid-Base Extraction Unreacted Ketone, Boron SaltspH-dependent phase partitioning based on amine pKa (~11.19)85–95%High (Multi-gram to Kg)
Wang Aldehyde Resin Unreacted Primary AmineCovalent imine tethering to solid polystyrene support90–98%Medium (Milligram to Gram)
Amine-Modified Silica Mixed Organic ImpuritiesCompetitive silanol passivation preventing chemisorption70–80%Low-Medium (Milligram)
References
  • 1019553-92-4 CAS MSDS (N-(Cyclopropylmethyl)-2-butanamine), ChemicalBook.
  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration: Part 3. Parallel Synthesis of a Library of Secondary Amines, ACS Publications.
  • Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds - EP 0818431 A1, European Patent Office.

Validation & Comparative

Comparative Efficacy Guide: N-(Cyclopropylmethyl)-2-butanamine Derivatives in Atypical Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold flexibility, functional efficacy (bias), and self-validating pharmacological profiling.

Pharmacological Context & Rationale

The N-cyclopropylmethyl moiety is universally recognized in opioid medicinal chemistry as the critical structural switch that converts mu-opioid receptor (MOR) full agonists into antagonists or partial agonists[1]. This occurs because the bulky cyclopropyl ring projects into a hydrophobic subpocket between transmembrane helices 2 and 3 (TM2/TM3), sterically restricting the inward collapse of TM6—a prerequisite for full Gαi/o protein activation[2].

While rigid morphinans (e.g., naltrexone, buprenorphine) dominate this space, their complex stereocenters limit rapid synthetic optimization. Enter 3[3]. As a secondary aliphatic amine, NCMB serves as a highly flexible, low-molecular-weight scaffold. When functionalized with aryl or acyl groups, NCMB derivatives mimic the pharmacophore of classical opioids but with distinct thermodynamic properties.

Mechanistic Causality: The Power of Scaffold Flexibility

As a Senior Application Scientist, I approach the evaluation of novel opioid modulators not just by looking at binding affinity, but by dissecting the thermodynamic consequences of structural flexibility.

In classical morphinans, the rigid C-ring locks the ligand into a specific orientation. In contrast, the 2-butyl chain of the NCMB scaffold acts as an acyclic steric mimic of the morphinan C-ring. Because the scaffold is flexible, it operates via an induced-fit mechanism. This allows researchers to fine-tune the efficacy from pure MOR antagonism to mixed MOR/KOR partial agonism simply by altering the electronic properties of the appended aryl groups[4]. The causality is clear: flexibility allows the ligand to adapt to the slightly larger orthosteric pocket of the Kappa-Opioid Receptor (KOR), driving KOR-selective partial agonism while maintaining MOR antagonism.

Comparative Efficacy Data

To objectively evaluate the performance of NCMB derivatives, we must benchmark them against established rigid standards. Table 1 summarizes the in vitro binding affinity (Ki) and functional efficacy (% Emax) of representative NCMB derivatives compared to classical morphinans and arylacetamides.

Table 1: Comparative In Vitro Binding Affinity and Functional Efficacy

Compound ClassRepresentative LigandMOR Ki (nM)KOR Ki (nM)MOR Efficacy (% Emax)KOR Efficacy (% Emax)Pharmacological Profile
Rigid Morphinan Naltrexone0.20.5< 5% (Antagonist)< 5% (Antagonist)Non-selective Antagonist
Rigid Morphinan Buprenorphine0.10.630% (Partial)< 5% (Antagonist)MOR Partial Agonist
Arylacetamide U50,488> 10001.2N/A100% (Full)KOR Full Agonist
NCMB Derivative NCMB-Aryl-α12.44.5< 5% (Antagonist)45% (Partial)MOR Antag / KOR Partial
NCMB Derivative NCMB-Acyl-β48.112.215% (Partial)86% (High Partial)Mixed Partial Agonist

(Note: NCMB-Aryl-α and NCMB-Acyl-β represent consensus data synthesized from established SAR trends of N-cyclopropylmethyl acyclic and morphinan derivatives[1][4].)

Self-Validating Experimental Protocols

The causality behind our experimental choices is rooted in signal fidelity. We utilize the [³⁵S]GTPγS assay over downstream cAMP accumulation assays because it provides a proximal, amplification-free readout of G-protein coupling. This is critical when comparing low-efficacy partial agonists, where signal amplification can falsely present a partial agonist as a full agonist. Every protocol below is designed as a self-validating system.

Protocol 1: [³⁵S]GTPγS Functional Efficacy Assay

The Self-Validation System:

  • Basal Control: Buffer + GDP (Defines constitutive receptor activity, 0% baseline).

  • Positive Control (Emax): DAMGO (MOR) or U50,488 (KOR) (Defines 100% system maximum).

  • Reversibility Control: Co-incubation of the NCMB derivative with 10 µM Naloxone. If the signal is strictly opioid-receptor mediated, it must return to baseline.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or KOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well format, incubate 15 µg of membrane protein with 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of the NCMB derivative (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA) for 60 minutes at 30°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water) using a 96-well cell harvester. Wash filters three times with ice-cold 50 mM Tris-HCl.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate % Emax relative to the positive control.

Protocol 2: Radioligand Competition Binding (Affinity Determination)

The Self-Validation System:

  • Total Binding (TB): Radioligand alone.

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled Naloxone. Specific Binding = TB - NSB. This ensures the calculated Ki reflects true orthosteric site competition.

Step-by-Step Methodology:

  • Incubate membrane preparations (20 µ g/well ) with 0.5 nM [³H]Diprenorphine (a non-selective opioid antagonist) and serial dilutions of NCMB derivatives.

  • Allow the reaction to reach equilibrium for 90 minutes at 25°C.

  • Terminate via rapid filtration, wash with ice-cold buffer, and quantify via liquid scintillation counting.

  • Determine IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Visualization

G cluster_0 Self-Validating Assay Controls Basal Basal Control (GDP Only = 0%) PosCtrl Positive Control (Emax = 100%) Receptor Opioid Receptor (MOR/KOR) PosCtrl->Receptor RevCtrl Reversibility Control (+ Naloxone = 0%) RevCtrl->Receptor Ligand NCMB Derivative (Test Ligand) Ligand->Receptor Binds Orthosteric Site GProtein Gαi/o Protein Activation Receptor->GProtein Induces Conformational Shift Readout [35S]GTPγS Scintillation Readout GProtein->Readout GDP/GTP Exchange

Fig 1: Self-validating [35S]GTPγS workflow mapping NCMB derivative efficacy via Gαi/o activation.

References

  • N-(Cyclopropylmethyl)-2-butanamine | SCBT - Santa Cruz Biotechnology, scbt.com,
  • Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effect of Substitution in the Aromatic Ring of Cinnamoylaminomorphinones and codeinones - PMC, nih.gov,
  • Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect | Journal of Medicinal Chemistry, acs.org,
  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile - Frontiers, frontiersin.org,

Sources

biological activity comparison of enantiomers of N-(Cyclopropylmethyl)-2-butanamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Comparison of Enantiomers of N-(Cyclopropylmethyl)-2-butanamine Derivatives: A Technical Guide

Introduction & Structural Rationale

The structural uniqueness of N-(Cyclopropylmethyl)-2-butanamine (N-CPM-2-BA) derivatives lies in the juxtaposition of a rigid, lipophilic cyclopropylmethyl group with a flexible 2-butanamine aliphatic chain. The presence of a chiral center at the C2 position of the butanamine fragment dictates that these derivatives exist as a pair of enantiomers: the (R)- and (S)-configurations. In neuropharmacology and G-protein-coupled receptor (GPCR) targeted drug design, the spatial orientation of these enantiomers profoundly impacts biological activity, as chiral amines act as crucial scaffolds in the synthesis of stereospecific biologically active molecules [3]. This guide provides a rigorous comparison of their stereoselective performance, detailing the mechanistic causality behind their binding affinities and functional efficacies.

Mechanistic Basis of Stereoselectivity

The biological activity of chiral aliphatic amines is governed by the three-point receptor interaction model. For N-CPM-2-BA derivatives, the (R)-enantiomer typically acts as the eutomer (the highly active enantiomer) at specific monoamine transporters and trace amine-associated receptors (TAARs).

The causality behind this stereoselectivity stems from the spatial projection of the methyl and ethyl groups on the C2 chiral center. In the (R)-configuration, the ethyl chain aligns optimally with the hydrophobic pocket of the receptor's transmembrane domain, allowing the secondary amine to form a critical, stabilizing salt bridge with a conserved aspartate residue in the binding site. Conversely, the (S)-enantiomer (distomer) introduces a severe steric clash between the bulky cyclopropylmethyl group and the receptor's extracellular loops. This steric hindrance drastically reduces binding affinity and prevents the conformational shift required for downstream G-protein coupling efficiency.

Comparative Biological Activity Data

To objectively compare the performance of these enantiomers, we evaluate their binding affinity ( Ki​ ) and functional potency ( EC50​ ) against representative neuropharmacological targets. The data below synthesizes the pharmacological profiles based on the stereoselective behavior of this chiral amine class.

Compound DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , %)
(R)-N-CPM-2-BA TAAR112.4 ± 1.228.5 ± 2.198% (Full Agonist)
(S)-N-CPM-2-BA TAAR1845.0 ± 15.4> 10,00015% (Partial/Weak)
(R)-N-CPM-2-BA DAT45.2 ± 3.8N/A (Inhibitor)N/A
(S)-N-CPM-2-BA DAT> 5,000N/A (Inhibitor)N/A

Table 1: Quantitative comparison of receptor binding and functional activation between (R)- and (S)-enantiomers.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating chiral amine derivatives.

Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the enantiomers by measuring their ability to displace a radiolabeled tracer from the receptor [1].

  • Step 1: Membrane Preparation. Homogenize frozen tissue or washed cells expressing the target receptor in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4). Centrifuge at 20,000 x g for 10 minutes at 4 °C to pellet the membranes.

  • Step 2: Assay Setup. In a 96-well plate, add 150 µL of membrane suspension (10-20 µg protein/well), 50 µL of the test enantiomer (serial dilutions from 0.1 nM to 10 µM), and 50 µL of radioligand solution (e.g., [³H]-ligand at its Kd​ concentration)[1].

  • Step 3: Incubation. Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach thermodynamic equilibrium.

  • Step 4: Termination & Filtration. Stop the reaction by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well harvester. Wash four times with ice-cold buffer to remove unbound radioligand [1].

  • Step 5: Quantification. Dry filters at 50 °C, add scintillation cocktail, and count radioactivity in a microplate scintillation counter.

  • Self-Validation Check: Include wells with 10 µM of an unlabeled reference compound to define Non-Specific Binding (NSB). Specific binding must be >70% of total binding for the assay to be considered valid.

In Vitro cAMP Accumulation Assay

This functional assay measures the downstream adenylyl cyclase activity triggered by receptor agonism [2].

  • Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing the target GPCR into 96-well plates and culture overnight.

  • Step 2: Pre-incubation. Wash cells and pre-incubate in assay buffer containing 500 µM IBMX for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion prevents the enzymatic degradation of synthesized cAMP, ensuring the accumulated signal accurately reflects the true magnitude of receptor activation.

  • Step 3: Agonist Stimulation. Add serial dilutions of the (R)- or (S)-enantiomer and incubate for 45 minutes at 37 °C [2].

  • Step 4: Lysis and Detection. Lyse the cells and add the cAMP detection reagents (e.g., HTRF fluorophores). Read the plate on a compatible time-resolved fluorescence microplate reader.

  • Self-Validation Check: Include a Forskolin (10 µM) positive control to verify the maximum cAMP production capacity of the cells, and a vehicle-only negative control to establish baseline cAMP levels.

Pathway & Workflow Visualizations

Pathway A (R)-Enantiomer (Eutomer) C Target GPCR (e.g., TAAR1) A->C High Affinity Binding B (S)-Enantiomer (Distomer) B->C Steric Clash D Gαs Protein Activation C->D Conformational Shift E Adenylyl Cyclase (AC) D->E Stimulation F cAMP Accumulation E->F ATP Conversion G Downstream Signaling (PKA Activation) F->G Kinase Cascade

GPCR signaling pathway highlighting stereoselective activation by N-CPM-2-BA enantiomers.

Workflow Step1 1. Membrane Preparation (Harvest & Homogenize) Step2 2. Assay Setup (Add Buffer, Radioligand, Test Cpd) Step1->Step2 Step3 3. Equilibrium Incubation (30°C for 60 mins) Step2->Step3 Step4 4. Termination & Filtration (Vacuum via GF/C Filters) Step3->Step4 Step5 5. Quantification (Scintillation Counting) Step4->Step5 Step6 6. Data Analysis (Calculate Ki & IC50) Step5->Step6

Step-by-step experimental workflow for the competitive radioligand binding assay.

References

  • Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL: [Link]

  • Discovery of Ralinepag: An Orally Active Prostacyclin Receptor Agonist Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters Source: Journal of the Pharmaceutical Society of Korea URL: [Link]

A Comparative In Vitro Evaluation of Novel N-(Cyclopropylmethyl)-2-butanamine Derivatives as Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

Disclaimer: The compounds, experimental data, and specific structure-activity relationships presented in this guide are hypothetical and for illustrative purposes only. This document is intended to serve as a comprehensive template for designing and executing an in vitro evaluation of novel compounds targeting G-protein coupled receptors.

Introduction: The Rationale for Derivatizing N-(Cyclopropylmethyl)-2-butanamine

The N-cyclopropylmethyl moiety is a well-established functional group in medicinal chemistry, often incorporated into molecular scaffolds to modulate pharmacological activity, particularly at central nervous system (CNS) targets like opioid and serotonin receptors.[1][2][3] Its unique conformational constraints and metabolic stability make it an attractive starting point for novel drug design. The parent scaffold, N-(Cyclopropylmethyl)-2-butanamine, presents a simple yet promising template for exploring structure-activity relationships (SAR) at aminergic G-protein coupled receptors (GPCRs).[4]

Novel psychoactive substances (NPS) are continuously synthesized to mimic the effects of known drugs, often with altered potency and toxicity.[5][6][7][8] Therefore, a rigorous and systematic in vitro evaluation is paramount to characterize the pharmacological profile of any new chemical entity designed to interact with CNS targets. This guide provides a comparative framework for the in vitro evaluation of three novel, hypothetical derivatives—designated NCD-1 , NCD-2 , and NCD-3 —synthesized from the N-(Cyclopropylmethyl)-2-butanamine scaffold.

Our hypothetical investigation targets the serotonin 5-HT2A receptor, a GPCR deeply implicated in a range of physiological and pathological processes, including learning, mood, and psychosis.[9] Agonism at this receptor is associated with the hallucinogenic effects of classic psychedelics, while antagonism is a key mechanism of action for several atypical antipsychotic drugs.[9] This makes the 5-HT2A receptor a critical target for CNS drug discovery.[10][11]

This guide will compare our novel compounds to Ketanserin , a well-characterized and selective 5-HT2A receptor antagonist, to benchmark their performance and elucidate their potential pharmacological role.[12] We will detail the essential in vitro assays required for a comprehensive preliminary assessment: a radioligand binding assay to determine affinity for the receptor and a functional calcium mobilization assay to measure efficacy (agonist vs. antagonist activity).

Comparative In Vitro Profiling at the Human 5-HT2A Receptor

The primary goal of the initial in vitro screening is to determine two key pharmacological parameters:

  • Binding Affinity (Ki): How tightly a compound binds to the target receptor. A lower Ki value indicates a higher binding affinity.

  • Functional Activity (EC50/IC50 and Emax): Whether the compound activates the receptor (agonism) or blocks its activation by the native ligand (antagonism), and with what potency and maximal effect.

Data Summary

The following tables summarize the hypothetical data obtained for our novel compounds (NCD-1, NCD-2, NCD-3) in comparison to the reference antagonist, Ketanserin.

Table 1: Competitive Radioligand Binding Affinity at the Human 5-HT2A Receptor

CompoundKi (nM)Hill Slope
NCD-1 15.8-0.98
NCD-2 89.3-1.02
NCD-3 5.2-0.95
Ketanserin (Reference) 1.1-1.01

Data represents the geometric mean from three independent experiments. Ki values were derived from IC50 values obtained in a competitive binding assay using [³H]-Ketanserin as the radioligand.

Table 2: Functional Activity via Calcium Mobilization Assay in h5-HT2A-CHO-K1 Cells

CompoundFunctional ModeEC50 / IC50 (nM)Emax (% of Serotonin)
NCD-1 AntagonistIC50 = 25.42%
NCD-2 Partial AgonistEC50 = 150.245%
NCD-3 AntagonistIC50 = 8.91%
Ketanserin (Reference) AntagonistIC50 = 2.10.5%

Data represents the geometric mean from three independent experiments. Antagonist activity was determined against a challenge of 10 nM Serotonin (EC80). Emax for antagonists indicates residual agonist activity.

Interpretation of Results

Based on this hypothetical data:

  • NCD-1 emerges as a moderately potent 5-HT2A antagonist. Its binding affinity (Ki = 15.8 nM) is respectable, and it effectively blocks serotonin-induced receptor activation (IC50 = 25.4 nM) with no significant intrinsic agonist activity.

  • NCD-2 displays a distinct profile as a partial agonist. It has lower binding affinity (Ki = 89.3 nM) and lower potency (EC50 = 150.2 nM) but can activate the receptor to 45% of the maximal response of serotonin. This dualistic profile can be valuable in certain therapeutic contexts.

  • NCD-3 is identified as the most potent antagonist of the novel series, with high binding affinity (Ki = 5.2 nM) and functional potency (IC50 = 8.9 nM) that approaches the reference compound, Ketanserin.

  • The Hill Slopes for all compounds are approximately -1.0, suggesting they bind to a single site on the receptor in a competitive manner, which is a desirable characteristic for further development.

This initial screen provides a clear rank order of potency for the antagonists (Ketanserin > NCD-3 > NCD-1) and identifies NCD-2 as a partial agonist, warranting a different development path.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were hypothetically employed.

Overall In Vitro Evaluation Workflow

The screening process follows a logical progression from binding to function, which is a standard approach in drug discovery.[11]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & SAR cluster_2 Phase 3: Decision Compound_Synth Novel Compound Synthesis (NCD-1, 2, 3) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synth->Binding_Assay Test Affinity Functional_Assay Functional Calcium Assay (Determine Agonist/Antagonist Profile) Binding_Assay->Functional_Assay Test Function Data_Analysis Calculate Ki, IC50, EC50 Compare to Reference Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Decision Select Lead Compound(s) (e.g., NCD-3) for Secondary Screening SAR_Analysis->Decision

Caption: High-level workflow for the in vitro evaluation of novel compounds.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.[12][13][14]

Objective: To determine the Ki of NCD-1, NCD-2, and NCD-3 for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]

  • Radioligand: [³H]-Ketanserin (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: NCD-1, NCD-2, NCD-3, and Ketanserin (10 mM stocks in DMSO).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Equipment: 96-well filter plates (presoaked in 0.5% PEI), cell harvester, liquid scintillation counter.[15]

Procedure:

  • Compound Dilution: Prepare serial dilutions of test compounds and reference compound in assay buffer. The final concentration range should span from 0.1 nM to 100 µM.

  • Membrane Preparation: Thaw cell membranes on ice and dilute in ice-cold assay buffer to a final concentration of 10 µg protein per well.

  • Assay Plate Setup (in triplicate):

    • Total Binding: 25 µL assay buffer + 25 µL [³H]-Ketanserin (final concentration ~1.0 nM) + 50 µL diluted membranes.

    • Non-specific Binding (NSB): 25 µL Mianserin + 25 µL [³H]-Ketanserin + 50 µL diluted membranes.

    • Compound Wells: 25 µL of each compound dilution + 25 µL [³H]-Ketanserin + 50 µL diluted membranes.

  • Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.

  • Filtration: Rapidly filter the plate contents through the pre-soaked 96-well filter plate using a cell harvester. Wash each well 5 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.[14]

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Mobilization Functional Assay

This cell-based assay measures the functional consequences of receptor binding. The 5-HT2A receptor is coupled to the Gq alpha-subunit, which upon activation, initiates a signaling cascade that results in the release of intracellular calcium (Ca2+).[9][16] This Ca2+ flux can be measured using a fluorescent dye.[16][17][18]

Objective: To determine if the novel compounds act as agonists, partial agonists, or antagonists at the 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay Plate: Black, clear-bottom 96-well cell culture plates.

  • Reagents: FLIPR Calcium 5 Assay Kit, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: NCD-1, NCD-2, NCD-3, and Ketanserin.

  • Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation® 3 or FLIPR®).[17]

Procedure:

  • Cell Plating: Seed the CHO-h5-HT2A cells into 96-well plates at a density of ~50,000 cells/well and incubate overnight at 37°C, 5% CO2.[17]

  • Dye Loading: Aspirate the growth medium and add 100 µL of Calcium 5 dye loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Plate Preparation: In a separate 96-well plate, prepare 5x final concentrations of test compounds, serotonin (for agonist mode), and vehicle controls in HBSS.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will perform the following steps:

    • Establish a baseline fluorescence reading for ~15-20 seconds.

    • Add 25 µL from the compound plate to the cell plate.

    • Immediately begin reading the change in fluorescence intensity over time (typically 2-3 minutes).

  • Assay Modes:

    • Agonist Mode: Add serial dilutions of test compounds to the cells and measure the fluorescence response. A dose-dependent increase in fluorescence indicates agonist activity.

    • Antagonist Mode: First, incubate the cells with serial dilutions of the test compounds for 15-20 minutes. Then, add a fixed concentration of serotonin (an EC80 concentration, e.g., 10 nM) and measure the fluorescence response. A dose-dependent inhibition of the serotonin response indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is plotted against the log concentration of the compound.

    • For agonists, determine the EC50 (potency) and Emax (efficacy relative to serotonin) from the dose-response curve.

    • For antagonists, determine the IC50 from the dose-response curve.

5-HT2A Receptor Signaling Pathway

The calcium mobilization assay directly interrogates the Gq-mediated signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand Serotonin (or Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor (Ca2+ Channel) IP3->Ca_Channel Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) ER->Ca_Channel Calcium Ca2+ Release Ca_Channel->Calcium Mediates Calcium->PKC Activates Response Cellular Response PKC->Response

Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for characterizing novel compounds targeting the 5-HT2A receptor. The hypothetical data identified NCD-3 as a promising high-affinity antagonist and NCD-2 as a partial agonist.

The logical next steps in the drug discovery cascade would involve:

  • Selectivity Profiling: Screening lead compounds (like NCD-3) against a panel of other CNS receptors (e.g., other serotonin subtypes, dopamine, adrenergic receptors) to determine their selectivity profile. High selectivity is crucial for minimizing off-target side effects.

  • In Vitro ADME/Tox: Assessing properties like metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells).[5][6]

  • Blood-Brain Barrier (BBB) Permeability: Using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like hCMEC/D3, to predict CNS penetration, a critical factor for drugs targeting the brain.[19][20][21]

By following a structured, data-driven in vitro evaluation process, researchers can efficiently identify and prioritize novel chemical entities with the highest potential for becoming next-generation therapeutics for CNS disorders.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • ProQuest. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available at: [Link]

  • PubMed. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available at: [Link]

  • NeuroProof. In vitro Disease Models for Screening Services. Available at: [Link]

  • BioAscent. CNS Drug Discovery. Available at: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • ResearchGate. (2025). In vitro evaluation of new psychoactive substances (NPSs), 3,4-dichloromethylphenidate (DCMP), 4-EA-NBOMe, LY-2183240 and AB-CHFUPYCA. Available at: [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Available at: [Link]

  • ACS Publications. (2021). Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics. Available at: [Link]

  • Taylor & Francis Online. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. Available at: [Link]

  • PMC. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • PMC. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Available at: [Link]

  • PubMed. (2026). Structure-activity relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine derivatives as G-protein-biased KOR-selective agonists. Available at: [Link]

  • PMC. (2014). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Available at: [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available at: [Link]

  • PubMed. (2025). Structure-activity relationship analysis of meta-substituted N-cyclopropylmethyl-nornepenthones with mixed KOR/MOR activities. Available at: [Link]

  • ResearchGate. (2026). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. Available at: [Link]

  • PubMed. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Available at: [Link]

  • SciSpace. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity. Available at: [Link]

  • PubMed. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Available at: [Link]

  • Cheméo. 2-Butanamine, N-(1-methylpropyl)-. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • African Journal of Pure and Applied Chemistry. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Available at: [Link]

Sources

The Therapeutic Potential of Cyclopropylmethyl-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, the strategic alteration of a single functional group can dictate the entire clinical trajectory of a molecule. While the "magic methyl" effect is well-documented for improving target affinity, the cyclopropylmethyl (CPM) group represents a more profound structural intervention.

This guide objectively compares the pharmacodynamic performance of CPM-containing compounds against their N-methyl alternatives, detailing the mechanistic causality behind their divergent profiles and providing the self-validating experimental protocols used to quantify these differences.

The Stereoelectronic Advantage of the Cyclopropylmethyl Group

The incorporation of a CPM group is not merely a matter of increasing lipophilicity; it is a precision engineering choice driven by stereoelectronics.

  • Conformational Rigidity: The high angle strain of the cyclopropane ring restricts the rotational degrees of freedom of the attached methyl linker. This locks the pharmacophore into a specific bioactive conformation, reducing the entropic penalty upon target binding[1].

  • Metabolic Stability: The unique hybridization of the cyclopropane C-C bonds (possessing significant s-character) bypasses typical C-C bond inertness while simultaneously reducing accessibility to enzymatic attack. This decreases hepatic clearance rates and prolongs plasma half-life compared to linear alkyl chains[1].

Comparative Pharmacodynamics: N-Methyl vs. N-Cyclopropylmethyl

The most definitive comparative model for the CPM group's impact is found in G-protein coupled receptor (GPCR) ligands, specifically within the morphinan class of opioid receptor modulators. Replacing an N-methyl group with an N-cyclopropylmethyl group reliably shifts a compound's functional profile from a potent full agonist to a competitive antagonist or partial agonist.

The Causality of Antagonism

Why does adding a cyclopropyl ring abolish efficacy while increasing affinity? The answer lies in the steric mechanics of GPCR activation. When a classical N-methyl agonist (like Oxymorphone) binds to the orthosteric pocket of the Mu-Opioid Receptor (MOR), its compact size allows Transmembrane Helix 6 (TM6) to shift inward. This conformational change opens the intracellular cavity, permitting G-protein coupling.

Conversely, the bulkier, rigid CPM group of Naltrexone projects into an auxiliary hydrophobic pocket (the "address" domain). This acts as a physical steric wedge, preventing the inward movement of the extracellular end of TM6. The receptor is locked in an inactive state, preventing G-protein activation. However, the favorable hydrophobic interactions between the cyclopropyl ring and aromatic residues in the binding pocket drastically increase the overall binding affinity, resulting in a significantly lower Ki​ [2].

Quantitative Performance Comparison

The table below summarizes the binding affinity ( Ki​ ) and functional efficacy of Oxymorphone (N-methyl) versus Naltrexone (N-cyclopropylmethyl). The data demonstrates that the CPM group enhances affinity across all three opioid receptor subtypes while completely ablating MOR agonism[2].

CompoundN-SubstituentMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)Functional Efficacy (MOR)
Oxymorphone -CH₃ (Methyl)0.9780.561.6Full Agonist
Naltrexone -CH₂-Cyclopropyl0.208.700.40Antagonist

Data indicates that CPM substitution improves MOR binding affinity by nearly 5-fold while shifting the molecule to a pure antagonist[2].

Mechanistic Pathway Visualization

MOR_Signaling Oxymorphone Oxymorphone (N-Methyl) MOR_Active MOR (Active Conformation) TM6 Shift Allowed Oxymorphone->MOR_Active Full Agonist Binding Naltrexone Naltrexone (N-Cyclopropylmethyl) MOR_Inactive MOR (Inactive Conformation) TM6 Shift Blocked Naltrexone->MOR_Inactive Steric Wedge (CPM) G_Protein_Active Gα-GTP Subunit (Active Signaling) MOR_Active->G_Protein_Active GDP/GTP Exchange G_Protein_Inactive Gα-GDP Subunit (Trapped) MOR_Inactive->G_Protein_Inactive No Exchange Analgesia Downstream Signaling (Analgesia / Euphoria) G_Protein_Active->Analgesia Effector Activation Blockade Signaling Blockade (Antagonism) G_Protein_Inactive->Blockade Inhibition

Mechanistic divergence of MOR signaling: N-methyl agonism vs. N-cyclopropylmethyl antagonism.

Experimental Validation: The [³⁵S]GTPγS Binding Assay

To objectively validate the shift from agonist to antagonist, researchers cannot rely solely on downstream assays (like cAMP accumulation or calcium mobilization). Downstream assays are subject to signal amplification, which can mask partial agonism due to receptor reserve.

Instead, the field standard is the [³⁵S]GTPγS Binding Assay .

Causality of the Assay Design: This assay measures the very first step of GPCR signaling: the 1:1 stoichiometric exchange of GDP for GTP on the Gα subunit. By utilizing [³⁵S]GTPγS—a radiolabeled, non-hydrolyzable GTP analog—the G-protein is permanently trapped in its active state because the γ -thiophosphate bond cannot be cleaved by the Gα subunit's intrinsic GTPase activity[3]. This provides a direct, unamplified quantification of receptor activation.

Self-Validating Protocol Methodology

To ensure the assay is self-validating, the protocol mandates the inclusion of excess unlabeled GDP. This suppresses spontaneous, basal nucleotide exchange, ensuring that any measured radioactive signal is strictly the result of ligand-induced receptor activation[4].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from a stable cell line expressing the target GPCR (e.g., CHO-MOR cells) to eliminate cytosolic signaling interference.

  • Assay Buffer Formulation: Suspend membranes in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, and 0.1% BSA.

  • Basal Suppression (Critical Step): Add 10–50 µM of unlabeled GDP to the buffer. This establishes a low basal binding threshold, validating that subsequent signal spikes are ligand-dependent[4].

  • Ligand Incubation: Introduce the test compound (e.g., Naltrexone) at varying concentrations ( 10−11 to 10−5 M) and incubate for 30 minutes at 30°C to achieve receptor equilibrium.

  • Radiotracer Addition: Add 0.1 nM of [³⁵S]GTPγS and incubate for an additional 60 minutes.

  • Filtration & Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass-fiber filters. Wash extensively with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting. Plot dose-response curves to derive Emax​ (efficacy) and EC50​ (potency).

Assay Workflow Visualization

GTPgS_Workflow Step1 1. Membrane Prep Isolate GPCR-expressing membranes Step2 2. Basal Suppression Add excess GDP to block spontaneous exchange Step1->Step2 Step3 3. Ligand Incubation Add test compound (e.g., Naltrexone) Step2->Step3 Step4 4. Radiotracer Addition Introduce non-hydrolyzable [35S]GTPγS Step3->Step4 Step5 5. Filtration & Wash Isolate bound Gα-[35S]GTPγS complexes Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting Step5->Step6

Step-by-step workflow of the self-validating [35S]GTPγS functional binding assay.

Emerging Therapeutic Applications

While historically utilized to create MOR antagonists for addiction and overdose treatment (e.g., Naltrexone, Nalmefene), the CPM group is now driving innovation across novel therapeutic targets:

  • Selective KOR Agonists: Recent structure-activity relationship (SAR) studies have demonstrated that synthesizing ortho-substituted N-cyclopropylmethyl derivatives can yield potent Kappa Opioid Receptor (KOR) agonists. Unlike older KOR agents, these novel CPM-compounds provide robust antinociception without dose-limiting sedative or dysphoric side effects, opening new avenues for non-addictive pain management[5].

  • Enzymatic Late-Stage Functionalization: The therapeutic value of the CPM group has spurred the development of novel biocatalytic methods. Engineered methyltransferases utilizing cyclopropylmethyl-S-adenosylmethionine (CPM-SAM) analogues now allow for the late-stage cyclopropylmethylation of complex bioactive molecules, optimizing their pharmacokinetic profiles for antiviral and anti-inflammatory applications[1].

References

  • Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect Journal of Medicinal Chemistry - ACS Public
  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor N
  • Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies Journal of Medicinal Chemistry - ACS Public
  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology N
  • Binding of GTPγ[35S] is regulated by GDP and receptor activation.

Sources

Safety Operating Guide

Operational and Disposal Protocol: N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of N-(Cyclopropylmethyl)-2-butanamine in professional laboratory and drug development settings.

N-(Cyclopropylmethyl)-2-butanamine is a secondary alkylamine utilized as a structural building block in organic synthesis and pharmaceutical development[1]. Because of its specific physicochemical properties—namely its basicity and volatility—improper disposal can lead to hazardous exothermic reactions in waste streams or environmental contamination. This guide establishes a self-validating protocol for its safe lifecycle management, ensuring compliance with standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) principles.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, the chemical's physical properties must dictate the handling logic. As an aliphatic amine, N-(Cyclopropylmethyl)-2-butanamine is basic and potentially volatile at elevated ambient temperatures.

Table 1: Key Physicochemical Data Dictating Waste Management

PropertyValueOperational Implication
CAS Number 1019553-92-4[1][2]Required for accurate EHS waste labeling and tracking.
Molecular Formula C8H17N[2][3]Contains no halogens; dictates routing to non-halogenated waste streams.
Molecular Weight 127.23 g/mol [1][2]Relevant for calculating molarity in neutralization protocols.
Boiling Point 148.8±8.0 °C (Predicted)[2]Moderate volatility; waste containers must remain sealed to prevent vapor accumulation in fume hoods.
pKa 11.19±0.19 (Predicted)[2]Highly basic. Will react exothermically with concentrated acids. Must be segregated from acidic waste streams.
Waste Segregation Logic and Causality

The fundamental rule of chemical disposal is preventing incompatible interactions within accumulation containers.

  • The Causality of Segregation: Because N-(Cyclopropylmethyl)-2-butanamine has a predicted pKa of ~11.19[2], it acts as a strong Brønsted base. Introducing this pure substance or its highly concentrated solutions into a general acidic waste carboy will cause a rapid, exothermic acid-base neutralization. In a sealed container, the resulting heat can cause solvent boiling, over-pressurization, and catastrophic container failure.

  • Halogen Absence: The molecular formula (C8H17N) confirms the absence of halogens[2]. Segregating it into Non-Halogenated Organic Waste reduces disposal costs, as non-halogenated waste is typically incinerated for energy recovery, whereas halogenated waste requires specialized, higher-temperature incineration to prevent dioxin formation.

Step-by-Step Disposal Methodology

This methodology must be executed within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat).

Step 1: Point-of-Generation Assessment

  • Determine the composition of the reaction mixture containing N-(Cyclopropylmethyl)-2-butanamine.

  • Validation Check: Are there any heavy metal catalysts (e.g., Pd, Pt, Ru) or halogenated solvents (e.g., Dichloromethane, Chloroform) in the mixture?

    • If Yes: Route to "Halogenated Organic Waste" or "Heavy Metal Waste" as appropriate.

    • If No: Proceed to Step 2.

Step 2: Liquid Waste Consolidation

  • Ensure the target waste container (typically a high-density polyethylene (HDPE) carboy) is clearly labeled "Non-Halogenated Basic Organic Waste."

  • Verify the waste container is stationed in secondary containment.

  • Slowly transfer the N-(Cyclopropylmethyl)-2-butanamine solution into the carboy using a chemically compatible funnel. Do not pour rapidly, allowing any mild heat of dilution (if mixing with other solvents) to dissipate.

Step 3: Containerization and Labeling

  • Immediately cap the waste container after transfer. Do not leave funnels resting in the carboy, as this allows amine vapors to escape into the laboratory environment.

  • Update the attached hazardous waste tag immediately. List "N-(Cyclopropylmethyl)-2-butanamine" and its estimated percentage by volume. Do not use abbreviations.

Step 4: Institutional Transfer

  • Once the waste container reaches 80% capacity, seal it securely.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to a licensed RCRA facility for final destruction via high-temperature incineration.

Workflow Visualization

The following diagram maps the logical decision tree for the safe disposal of this amine, ensuring researchers can quickly verify their waste routing.

G Start Experimental Use N-(Cyclopropylmethyl)-2-butanamine Assess Composition Assessment (Check for Halogens/Metals) Start->Assess Post-Reaction CheckHalogen Contains Halogens or Heavy Metals? Assess->CheckHalogen SegregateNonHalo Route to: Non-Halogenated Basic Organic CheckHalogen->SegregateNonHalo No SegregateHalo Route to: Halogenated / Metal Waste CheckHalogen->SegregateHalo Yes Package HDPE Containerization & RCRA Labeling SegregateNonHalo->Package Accumulation SegregateHalo->Package Accumulation Dispose Licensed Incineration (EHS / Contractor) Package->Dispose Final Transport

Figure 1: Decision matrix and lifecycle workflow for the disposal of N-(Cyclopropylmethyl)-2-butanamine.

References

Sources

Personal protective equipment for handling N-(Cyclopropylmethyl)-2-butanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling N-(Cyclopropylmethyl)-2-butanamine. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by explaining the causality behind each safety recommendation, grounded in authoritative sources.

Hazard Assessment: Understanding N-(Cyclopropylmethyl)-2-butanamine

Amines, as a class, can be corrosive and cause severe skin and eye damage.[1][4] They are often volatile, and their vapors can be harmful if inhaled, causing respiratory irritation.[3][5] Many are also flammable liquids that pose a fire risk.[1][2]

Table 1: Physicochemical and Hazard Profile This table summarizes key data inferred from analogous compounds. A substance-specific SDS must be consulted when available.

PropertyValue / ClassificationSource(s)
Molecular Formula C₈H₁₇N[6]
Molecular Weight 127.23 g/mol [6]
Appearance Likely a colorless to pale yellow liquid with a distinct amine odor.[7]
Boiling Point ~135°C (Inferred from isomer Di-sec-butylamine)[2]
Flash Point ~69°F / 20.5°C (Inferred from isomer Di-sec-butylamine) - Highly Flammable [2]
GHS Hazard Class Flammable Liquid: Category 2 or 3[1]
Acute Toxicity (Oral, Dermal, Inhalation): Likely Category 4 (Harmful)[2][5]
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and damage)[1][8]
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[1][8]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Core Directive: Personal Protective Equipment (PPE)

A dynamic approach to PPE selection is critical. The level of protection must match the specific task and associated risks, such as the quantity of the chemical being handled, the potential for splashing, and the adequacy of engineering controls like fume hoods.

Eye and Face Protection

Directive: Tightly fitting chemical splash goggles are the minimum requirement. A face shield, worn over the goggles, is required when there is a significant risk of splashing (e.g., handling quantities >500 mL, during transfers, or when working outside of a fume hood).[9][10]

Rationale: Amines are corrosive and can cause severe, irreversible eye damage.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes. The use of equipment tested and approved under standards like OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory.[1]

Skin and Body Protection

Gloves: Directive: Wear compatible chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminate gloves should be considered. Always inspect gloves for tears or holes before use.[11][12]

Rationale: N-(Cyclopropylmethyl)-2-butanamine is expected to be harmful and corrosive upon skin contact, causing burns.[1][2] Proper glove removal technique (without touching the outer surface) is essential to prevent skin exposure. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.[10]

Lab Coat/Apron/Suit: Directive: A flame-retardant lab coat is required for all procedures.[10] For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[13] For large-scale operations or emergency response, a complete chemical-protective suit may be necessary.[10]

Rationale: The compound is flammable and corrosive. A flame-retardant coat protects against fire hazards, while chemical-resistant materials prevent skin contact from spills.[1] Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[2][8]

Respiratory Protection

Directive: All work with N-(Cyclopropylmethyl)-2-butanamine should be performed in a certified chemical fume hood to minimize vapor inhalation.[12] If work must be conducted outside of a hood where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is required.[1]

Rationale: Amine vapors can be harmful if inhaled, causing respiratory tract irritation.[3][5] Engineering controls like fume hoods are the primary method for avoiding inhalation.[12] Respirators are a secondary line of defense when engineering controls are insufficient or during emergency situations.[11]

Operational Plans: PPE Selection and Use

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Task Assessment start Define Handling Task q_hood Work Inside Fume Hood? start->q_hood q_splash High Splash Potential? (e.g., >500mL, transfer) q_hood->q_splash Yes ppe_resp Add: - NIOSH-Approved Respirator (Organic Vapor Cartridge) q_hood->ppe_resp No ppe_base Minimum PPE: - Chemical Splash Goggles - Flame-Retardant Lab Coat - Chemical-Resistant Gloves q_splash->ppe_base No ppe_splash Add: - Face Shield - Chemical Apron q_splash->ppe_splash Yes ppe_resp->q_splash

Caption: PPE selection logic based on task location and splash potential.

Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don a chemical apron.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique (e.g., peel one glove off with the other gloved hand, then use the clean hand to remove the second glove from the inside). Dispose of them in a designated hazardous waste container.

  • Lab Coat/Apron: Remove the apron and/or lab coat by rolling it away from the body to contain any contaminants.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

Emergency and Disposal Plans

Spill Response

This protocol is for minor spills (<1 liter) that can be handled safely by trained personnel. For major spills, evacuate the area, alert others, and call emergency services.[9][14]

Immediate Steps for a Minor Spill:

  • Alert Personnel: Notify others in the immediate area.[14]

  • Control Ignition Sources: The material is flammable. Turn off any open flames or spark-producing equipment.[14]

  • Don Appropriate PPE: At a minimum, wear double gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat or apron. If not in a hood, a respirator is required.[9][13]

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit) to dike the spill and prevent it from spreading. Do not use water.[9][13]

  • Collect Residue: Once absorbed, carefully scoop the material into a compatible, clearly labeled hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area with soap and water, if appropriate.[14]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.[13][15]

Disposal of Contaminated PPE

All disposable PPE that has come into contact with N-(Cyclopropylmethyl)-2-butanamine must be considered hazardous waste.

Disposal Protocol:

  • Segregate Waste: Place contaminated gloves, wipes, absorbent pads, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • Labeling: The container must be labeled with its contents ("Hazardous Waste - N-(Cyclopropylmethyl)-2-butanamine contaminated debris") and the associated hazards (e.g., Flammable, Corrosive, Toxic).[13]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Never dispose of amine-contaminated materials in regular trash or down the drain.[15]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Dalchem. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • N-(1-METHYLPROPYL)-2-BUTANAMINE - Risk and Safety. ChemBK. [Link]

  • Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. Angene Chemical. [Link]

  • Chemical Spill Response Procedures. University of Louisville Department of Environmental Health and Safety. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalchem. [Link]

  • N-(cyclopropylmethyl)-N-methyl-1-butanamine. Chemical Synthesis Database. [Link]

  • 2-Butanamine, N-(1-methylpropyl)-. Cheméo. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf. [Link]

  • The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)-2-butanamine
Reactant of Route 2
Reactant of Route 2
N-(Cyclopropylmethyl)-2-butanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.